molecular formula C15H10ClN B1581051 4-Chloro-2-phenylquinoline CAS No. 4979-79-7

4-Chloro-2-phenylquinoline

Cat. No.: B1581051
CAS No.: 4979-79-7
M. Wt: 239.7 g/mol
InChI Key: GLVDSTVYOFXBKT-UHFFFAOYSA-N
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Description

4-Chloro-2-phenylquinoline is a useful research compound. Its molecular formula is C15H10ClN and its molecular weight is 239.7 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Chloro-2-phenylquinoline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 127922. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Chloro-2-phenylquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-phenylquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloro-2-phenylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H10ClN/c16-13-10-15(11-6-2-1-3-7-11)17-14-9-5-4-8-12(13)14/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLVDSTVYOFXBKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30299066
Record name 4-chloro-2-phenylquinoline
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Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4979-79-7
Record name 4979-79-7
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-chloro-2-phenylquinoline
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Record name 4-CHLORO-2-PHENYLQUINOLINE
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Foundational & Exploratory

4-Chloro-2-phenylquinoline CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-2-phenylquinoline (CAS 4979-79-7) is a halogenated heterocyclic scaffold of significant value in medicinal chemistry. Structurally, it consists of a quinoline core substituted with a phenyl group at the C2 position and a reactive chlorine atom at the C4 position.

This molecule serves as a "privileged structure" in drug discovery, primarily due to the lability of the C4-chlorine atom. It functions as a critical intermediate for Nucleophilic Aromatic Substitution (


), allowing researchers to rapidly diversify the scaffold with amines, alkoxides, and thiols. This reactivity profile is instrumental in the synthesis of Neurokinin-3 (NK3) receptor antagonists  (e.g., SB-223412 derivatives) and novel antimalarial agents.

Chemical Identity & Physiochemical Profile[1][2][3]

ParameterSpecification
CAS Registry Number 4979-79-7
IUPAC Name 4-Chloro-2-phenylquinoline
Molecular Formula

Molecular Weight 239.70 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 62–64 °C
Solubility Soluble in DCM, Chloroform, DMSO; Insoluble in water
Reactivity Moisture sensitive; C4-Cl is highly reactive toward nucleophiles
Storage Inert atmosphere (

or Ar), Desiccated, 2–8 °C

Synthetic Architecture

The synthesis of 4-Chloro-2-phenylquinoline is classically achieved through the chlorodehydration of 2-phenyl-4(1H)-quinolone . This transformation utilizes Phosphorus Oxychloride (


) as both the solvent and the chlorinating agent.[1]
Reaction Logic

The precursor, 2-phenyl-4-quinolone, exists in a tautomeric equilibrium between the keto (quinolone) and enol (hydroxyquinoline) forms.


 activates the oxygen of the enol form, converting it into a dichlorophosphate leaving group. This intermediate is then displaced by a chloride ion in an elimination-addition sequence, yielding the aromatic chloroquinoline.
Experimental Protocol (Standardized)

Note: All procedures must be performed in a fume hood due to the generation of HCl gas.

  • Setup: Equip a dry 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a calcium chloride drying tube.

  • Charging: Add 2-phenyl-4(1H)-quinolone (10.0 mmol, 2.21 g) to the flask.

  • Reagent Addition: Carefully add Phosphorus Oxychloride (

    
    )  (50.0 mmol, 4.6 mL). Caution: 
    
    
    
    is corrosive and reacts violently with moisture.
  • Reaction: Heat the mixture to reflux (approx. 105–110 °C) for 2–4 hours. Monitor reaction progress via TLC (Eluent: 20% EtOAc/Hexanes). The starting material (polar) should disappear, replaced by a less polar spot (product).

  • Quenching (Critical Step): Cool the reaction mixture to room temperature. Pour the mixture slowly onto ~200 g of crushed ice with vigorous stirring. Exothermic reaction: HCl gas evolution.

  • Neutralization: Neutralize the aqueous suspension with Ammonium Hydroxide (

    
    ) or saturated 
    
    
    
    until pH ~8.
  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (

    
     mL).
    
  • Purification: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate in vacuo. Recrystallize from Ethanol or Hexanes if necessary.
    
Synthetic Workflow Visualization

SynthesisWorkflow Precursor 2-Phenyl-4(1H)-quinolone (Tautomeric Precursor) Intermediate Dichlorophosphate Intermediate Precursor->Intermediate Activation (Reflux) Reagent POCl3 (Chlorinating Agent) Reagent->Intermediate Quench Ice/Base Quench (Neutralization) Intermediate->Quench Cl- Substitution Product 4-Chloro-2-phenylquinoline (CAS 4979-79-7) Quench->Product Workup & Isolation

Figure 1: Step-wise synthetic pathway transforming the quinolone precursor into the 4-chloro derivative.

Reactivity & Functionalization ( )

The primary utility of 4-Chloro-2-phenylquinoline lies in its reactivity toward Nucleophilic Aromatic Substitution (


) .
Mechanistic Insight

Unlike typical aryl chlorides which are inert to substitution without metal catalysts (e.g., Buchwald-Hartwig), the chlorine at the C4 position of the quinoline ring is activated. The ring nitrogen acts as an electron sink (similar to the nitro group in chloronitrobenzenes), reducing electron density at C4 and facilitating the attack of nucleophiles (amines, alkoxides).

This allows for metal-free coupling, often requiring only heat and a mild base (e.g.,


 or 

).
Functionalization Workflow[3]

SNArMechanism Substrate 4-Chloro-2-phenylquinoline (Electrophile) Complex Meisenheimer-like Transition State Substrate->Complex Addition (Heat/Base) Nucleophile Primary/Secondary Amine (H-Nu-R) Nucleophile->Complex Addition (Heat/Base) Target 4-Amino-2-phenylquinoline (Bioactive Core) Complex->Target Elimination of Cl- Byproduct HCl (Salt) Complex->Byproduct

Figure 2: Mechanism of Nucleophilic Aromatic Substitution (


) at the C4 position.

Pharmaceutical Applications

NK3 Receptor Antagonists

The 2-phenylquinoline scaffold is central to the design of antagonists for the Neurokinin-3 (NK3) receptor.[2] NK3 receptors are implicated in the modulation of monoaminergic transmission, making them targets for treating schizophrenia and pulmonary disorders.

  • Key Example: Derivatives of this scaffold, such as SB-223412 (Talnetant), utilize the 2-phenylquinoline core. The 4-position is typically substituted with a chiral amine to induce receptor selectivity.

Antimicrobial & Antimalarial Agents

Quinoline derivatives have a rich history in malaria treatment (e.g., Chloroquine). The 2-phenyl substitution enhances lipophilicity, potentially aiding in membrane permeability.

  • Strategy: Displacement of the 4-chloro group with diamine side chains (e.g., N,N-diethyl-1,4-pentanediamine) creates analogs that interfere with heme polymerization in Plasmodium falciparum.

Safety & Handling Protocols

  • Hazard Identification: 4-Chloro-2-phenylquinoline is an irritant (Skin/Eye/Respiratory).

  • Moisture Sensitivity: The C4-Cl bond can hydrolyze back to the quinolone if exposed to strong acids or prolonged moisture at high temperatures.

  • POCl3 Handling: When synthesizing, strictly avoid water contact with

    
    . The quench step generates massive volumes of HCl gas; ensure scrubber or high-efficiency ventilation is active.
    

References

  • ChemicalBook. (2024). 4-Chloro-2-phenylquinoline Properties and CAS 4979-79-7.[3][4][5][6][7] Link

  • Thermo Fisher Scientific. (2024). 4-Chloro-2-phenylquinoline, 99% Product Specification. Link

  • Sigma-Aldrich. (2024). 4-Chloro-2-phenylquinoline AldrichCPR. Link

  • Giardina, G. A., et al. (1997). Discovery of a Novel Class of Selective Non-Peptide Antagonists for the Human Neurokinin-3 Receptor. Journal of Medicinal Chemistry.
  • Master Organic Chemistry. (2015). Elimination of Alcohols To Alkenes With POCl3 (Mechanistic Analogy). Link

Sources

Technical Guide: Biological Activities and Synthetic Utility of 4-Chloro-2-phenylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-chloro-2-phenylquinoline scaffold represents a critical "gateway" intermediate in medicinal chemistry. Unlike its 2-methyl or 2-hydrogen counterparts (e.g., chloroquine precursors), the 2-phenyl substituent confers unique lipophilic properties and steric bulk, significantly altering the pharmacokinetics and binding affinity of its derivatives. This guide provides a comprehensive technical analysis of this scaffold, focusing on its transformation into potent anticancer, antimicrobial, and antiviral agents. We explore the synthetic pathways, Structure-Activity Relationships (SAR), and validated experimental protocols necessary for developing next-generation therapeutics based on this pharmacophore.

Part 1: Chemical Foundation & Synthesis

The utility of 4-chloro-2-phenylquinoline lies in the reactivity of the C4-chlorine atom. This position is highly susceptible to nucleophilic aromatic substitution (


), allowing for the rapid generation of diverse libraries—particularly 4-amino and 4-hydrazino derivatives.
Core Synthesis Pathway

The synthesis typically proceeds via the Vilsmeier-Haack approach or direct chlorination of the corresponding quinolone. The most robust industrial method involves the chlorination of 2-phenyl-4-quinolone.

Figure 1: Synthetic Pathway of 4-Chloro-2-phenylquinoline Derivatives

SynthesisPathway Precursors Aniline + Ethyl Benzoylacetate Intermediate 2-Phenyl-4-quinolone (Solid Precipitate) Precursors->Intermediate Cyclization (Polyphosphoric Acid) Core 4-CHLORO-2-PHENYLQUINOLINE (Electrophilic Core) Intermediate->Core Chlorination Chlorination Reagent: POCl3 Reflux 2-4h Chlorination->Intermediate Reagent Input Deriv_A 4-Anilino Derivatives (Anticancer) Core->Deriv_A R-NH2 / EtOH Deriv_B 4-Hydrazino Derivatives (Antimicrobial) Core->Deriv_B NH2NH2 / Reflux

Caption: Step-wise synthesis from precursors to bioactive derivatives via the reactive 4-chloro intermediate.

Part 2: Pharmacological Profiles[2]

Anticancer Activity

Derivatives of 4-chloro-2-phenylquinoline, particularly 4-anilino-2-phenylquinolines , function as potent antiproliferative agents. The bulky 2-phenyl group enhances hydrophobic interactions within the ATP-binding pockets of kinases (e.g., EGFR) or the colchicine-binding site of tubulin.

Mechanisms of Action:

  • EGFR Inhibition: Mimics the quinazoline scaffold (e.g., Gefitinib) but with altered solubility profiles.

  • Tubulin Polymerization Inhibition: Induces G2/M phase arrest by preventing microtubule assembly.

  • DNA Intercalation: The planar tricyclic system (when functionalized) can intercalate between base pairs, inhibiting Topoisomerase II.

Quantitative Data: Cytotoxicity (IC50)

Table 1: Comparative Cytotoxicity of Selected Derivatives against Human Cancer Cell Lines[1]

Compound ClassSubstituent (C4)Cell LineIC50 (µM)Mechanism Implicated
4-Anilino 3-Chloro-4-fluoroanilineMCF-7 (Breast)0.11 ± 0.02EGFR Inhibition
4-Anilino 3,4,5-TrimethoxyanilineHeLa (Cervical)0.50 ± 0.10Tubulin Inhibition
4-Hydrazone N'-benzylidenehydrazideHepG2 (Liver)1.47 ± 0.30Apoptosis Induction (Caspase-3)
Reference DoxorubicinMCF-70.80 ± 0.15DNA Intercalation
Antimicrobial & Antitubercular Activity

The 4-chloro group is frequently displaced by hydrazine hydrate to form 4-hydrazino-2-phenylquinoline . This intermediate is then condensed with aldehydes to form hydrazones, which exhibit significant bacteriostatic activity.

  • Target: DNA Gyrase (bacteria) and sterol biosynthesis (fungi).

  • Key Insight: The 2-phenyl ring provides steric hindrance that protects the active pharmacophore from rapid metabolic degradation in bacterial efflux pumps.

Part 3: Structure-Activity Relationship (SAR)

The biological efficacy of these derivatives is strictly governed by substitutions at three key positions.

Figure 2: SAR Logic of the 2-Phenylquinoline Scaffold

SAR_Logic Core 2-Phenylquinoline Scaffold Pos4 Position C4 (Chlorine Displacement) CRITICAL for Activity Type Core->Pos4 Pos2 Position C2 (Phenyl Ring) Lipophilicity & Binding Affinity Core->Pos2 Pos67 Positions C6/C7 Electronic Tuning Core->Pos67 Out4a Sub: Anilines Result: Anticancer (Kinase Inhib.) Pos4->Out4a Out4b Sub: Hydrazines Result: Antimicrobial Pos4->Out4b Out2 Sub: 4-F or 4-OMe on Phenyl Result: Increased Potency Pos2->Out2 Out67 Sub: -OMe (Electron Donating) Result: Enhanced Cytotoxicity Pos67->Out67

Caption: Strategic substitution points on the scaffold and their direct biological consequences.

Part 4: Experimental Protocols

Protocol A: Synthesis of 4-Chloro-2-phenylquinoline

Objective: To generate the electrophilic core from 2-phenyl-4-quinolone.

  • Reagents: 2-Phenyl-4-quinolone (1.0 eq), Phosphorus Oxychloride (

    
    , 5.0 eq, excess).
    
  • Setup: Dry round-bottom flask equipped with a calcium chloride guard tube and reflux condenser.

  • Procedure:

    • Place 2-phenyl-4-quinolone in the flask.

    • Add

      
       slowly under a fume hood (Exothermic reaction).
      
    • Reflux the mixture at 100–110°C for 2–3 hours . Monitor via TLC (Solvent: Ethyl Acetate:Hexane 2:8).

    • Workup (Critical): Cool the reaction mixture to room temperature. Pour slowly onto crushed ice with vigorous stirring (to hydrolyze excess

      
      ).
      
    • Neutralize with Ammonium Hydroxide (

      
      ) to pH 8–9.
      
    • Filter the resulting solid precipitate, wash with cold water, and dry.

    • Recrystallization: Ethanol or Methanol.

  • Yield Expectation: 75–85% (Yellowish solid).

Protocol B: General Nucleophilic Substitution (Synthesis of 4-Anilino Derivative)

Objective: To synthesize a biologically active anticancer derivative.

  • Reagents: 4-Chloro-2-phenylquinoline (1.0 eq), Substituted Aniline (1.2 eq), Ethanol (solvent), catalytic HCl (2-3 drops).

  • Procedure:

    • Dissolve the chloro-quinoline in absolute ethanol (10 mL/mmol).

    • Add the substituted aniline.

    • Add catalytic HCl (initiates protonation of the quinoline nitrogen, activating the C4 position).

    • Reflux for 4–6 hours .

    • Workup: Cool the mixture. The hydrochloride salt of the product often precipitates. Filter and wash with cold ether.

    • Free Base Conversion: Treat the salt with 10%

      
      , extract with ethyl acetate, dry over 
      
      
      
      , and evaporate.
Protocol C: In Vitro Cytotoxicity Assay (MTT)

Objective: Validate biological activity against MCF-7 cells.[2][3][4]

  • Seeding: Seed MCF-7 cells (

    
     cells/well) in 96-well plates. Incubate for 24h at 37°C/5% 
    
    
    
    .
  • Treatment: Add test compounds dissolved in DMSO (Final DMSO < 0.1%) at serial dilutions (0.1 µM to 100 µM). Incubate for 48h.

  • MTT Addition: Add 20 µL MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Aspirate medium. Add 100 µL DMSO to dissolve purple formazan crystals.

  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Calculation:

    
     is calculated using non-linear regression analysis (GraphPad Prism).
    

References

  • Anticancer Mechanisms of Quinoline Derivatives: Review of 4-anilinoquinoline derivatives as EGFR and tubulin inhibitors.

  • Synthesis via Vilsmeier-Haack & POCl3 Chlorination: Detailed mechanistic insight into the chlorination of quinolone precursors.

  • Antimicrobial Potential of 2-Phenylquinoline Derivatives: Study on hydrazone derivatives and their MIC values against S. aureus and E. coli.

  • Antiviral Activity (SARS-CoV-2): Recent discovery of 2-phenylquinoline scaffolds as inhibitors of viral replication.

  • Cytotoxicity Protocols & Data: Methodologies for MTT assays and comparative IC50 data for quinoline derivatives.

Sources

Methodological & Application

Mechanism and Optimization of Nucleophilic Substitution on 4-Chloroquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-QZN-04

Executive Summary

The 4-aminoquinoline scaffold is a cornerstone of medicinal chemistry, serving as the pharmacophore for antimalarials (Chloroquine, Amodiaquine) and kinase inhibitors (Bosutinib).[1] The primary synthetic route involves the displacement of a 4-chloro substituent via Nucleophilic Aromatic Substitution (


).[1][2][3]

While seemingly simple, this reaction often suffers from poor conversion or prolonged reaction times due to the deactivation of the aromatic ring.[1] This guide details the mechanistic underpinnings of the reaction, specifically the critical role of acid catalysis and solvent effects , and provides optimized protocols for high-yield synthesis.[1]

Mechanistic Insight: The Pathway

Unlike electrophilic aromatic substitution, the 4-chloroquinoline system reacts via an Addition-Elimination mechanism.[1] The reaction rate is governed by the electrophilicity of the C4 carbon and the stability of the intermediate Meisenheimer complex.

2.1 Electronic Activation

The nitrogen atom in the quinoline ring exerts a strong electron-withdrawing effect ($ -I $ and $ -M $), lowering the LUMO energy at the C4 and C2 positions.

  • Regioselectivity (C4 vs. C2): Quantum mechanical calculations confirm that the LUMO coefficient is significantly higher at C4 than at C2, making C4 the preferred site for nucleophilic attack [1].[1]

  • The Role of Protonation: Under neutral conditions, the reaction requires high temperatures (>120°C).[1] However, protonation of the quinoline nitrogen (N1) drastically increases the electrophilicity of C4 by placing a positive charge on the ring system.[1] This explains why phenol or Brønsted acids accelerate the reaction by orders of magnitude.[1]

2.2 Reaction Coordinate Diagram

The following diagram illustrates the energy landscape difference between the thermal (neutral) and acid-catalyzed pathways.

ReactionCoordinate Reactants Reactants (4-Cl-Q + Amine) TS1_Neutral TS1 (High Barrier) Reactants->TS1_Neutral Thermal TS1_Acid TS1 (Low Barrier) Reactants->TS1_Acid Acid Catalyzed Intermediate_Neutral Meisenheimer Complex (Neutral) TS1_Neutral->Intermediate_Neutral Product Product (4-Aminoquinoline) Intermediate_Neutral->Product -HCl Intermediate_Acid Meisenheimer Complex (Protonated) TS1_Acid->Intermediate_Acid Intermediate_Acid->Product

Figure 1: Comparative reaction coordinate showing the lowered activation energy (


) in the acid-catalyzed pathway (Green) versus the thermal neutral pathway (Red).
Critical Parameters & Optimization

Success depends on matching the reaction conditions to the nucleophilicity of the amine.

ParameterRecommendationMechanistic Rationale
Solvent Phenol (Melt) or EthanolPhenol acts as both solvent and acid catalyst (H-bonds to N1).[1] Ethanol is suitable for highly reactive aliphatic amines.[1]
Temperature 80°C - 140°C High energy is required to overcome the loss of aromaticity during the formation of the Meisenheimer complex.[1]
Stoichiometry 1.1 - 1.5 eq. Amine Slight excess drives the equilibrium.[1] Large excess is needed if the amine acts as the base (thermal method).
Catalyst p-TSA or HCl If not using phenol, trace acid (0.1 eq) initiates the protonation cycle.[1]
Experimental Protocols
Protocol A: The "Phenol Melt" Method (Recommended)

Best for: Low-reactivity nucleophiles (anilines), sterically hindered amines, or large-scale synthesis.[1]

Principle: Phenol serves as a "proton shuttle," activating the quinoline nitrogen while solvating the transition state.[1]

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, combine 4-chloroquinoline (1.0 equiv) and phenol (solid, 3.0 – 5.0 equiv relative to quinoline).

  • Melting: Heat the mixture to 50–60°C until the phenol melts and a homogenous solution forms.

  • Addition: Add the amine nucleophile (1.1 – 1.2 equiv).

    • Note: If the amine is a salt (e.g., hydrochloride), add 1.2 equiv of TEA to free the base in situ, though free base is preferred.[1]

  • Reaction: Heat the mixture to 100–110°C for 2–6 hours. Monitor by TLC (System: DCM/MeOH 9:1).[1] The spot for 4-chloroquinoline (

    
    ) should disappear, replaced by a lower 
    
    
    
    fluorescent spot.
  • Workup (Critical):

    • Cool the mixture to room temperature.

    • Dilute with 2N NaOH (excess) to quench the acid and convert phenol to water-soluble sodium phenoxide.[1]

    • Extract with Dichloromethane (DCM) or Ethyl Acetate (3x).[1]

    • QC Check: Ensure the aqueous layer is strongly basic (pH > 12) to prevent loss of the product as a salt.

  • Purification: Wash organic layers with water and brine.[1] Dry over

    
    .[1] Evaporate. Recrystallize from Ethanol/Water or purify via flash chromatography.[1]
    
Protocol B: Microwave-Assisted Synthesis

Best for: Rapid library generation, high-throughput screening.[1]

  • Setup: In a microwave vial (2–5 mL), add 4-chloroquinoline (0.5 mmol), amine (0.6 mmol), and Ethanol or NMP (2 mL).

  • Catalyst: Add 10 mol% acetic acid or HCl (optional, but speeds up reaction).

  • Irradiation: Seal and heat at 140°C for 10–20 minutes (High Absorption setting).

  • Isolation: Pour into water, basify with

    
    , and filter the precipitate.
    
Troubleshooting & QC
Common Failure Modes
  • Hydrolysis: Formation of 4-quinolone (insoluble white solid).[1]

    • Cause: Wet solvents or insufficient amine concentration.[1]

    • Fix: Dry solvents; ensure amine is added after phenol melt is stable.[1]

  • Incomplete Conversion:

    • Cause: Loss of HCl gas (if thermal) or insufficient activation.[1]

    • Fix: Switch to Protocol A (Phenol) or add catalytic NaI (Finkelstein-type activation, though rare for Cl).[1]

Analytical Validation (NMR)

The conversion is easily tracked by


 NMR.[1]
  • Starting Material: The C2-H proton of 4-chloroquinoline appears as a doublet/singlet around 8.7 ppm .[1]

  • Product: In the 4-amino product, the C2-H signal often shifts upfield slightly, and the C3-H (beta to nitrogen) shifts significantly upfield (from ~7.5 to ~6.5 ppm) due to the electron-donating effect of the new amino group.

Workflow Visualization

Workflow Start Start: 4-Chloroquinoline Choice Select Nucleophile Type Start->Choice PathA Path A: Aliphatic/Reactive (Protocol B: Microwave) Choice->PathA Alkyl Amine PathB Path B: Aromatic/Hindered (Protocol A: Phenol Melt) Choice->PathB Aniline ProcessA EtOH, 140°C, 15 min PathA->ProcessA ProcessB Phenol Melt, 110°C, 4h (Acid Catalysis) PathB->ProcessB Quench Quench: 2N NaOH (Remove Phenol/HCl) ProcessA->Quench ProcessB->Quench Extract Extraction (DCM) & Drying Quench->Extract Final Final Product (>90% Yield) Extract->Final

Figure 2: Decision tree for selecting the optimal synthetic protocol based on amine nucleophilicity.

References
  • Regioselectivity and LUMO Analysis: Carneiro, Z. A., et al. (2024).[1][3] Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. National Institutes of Health (PMC).[1]

  • General Synthetic Strategies: Nascimento, I. J. S., et al. (2025).[1][4] 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry.

  • Phenol Catalysis Protocol: Rajapakse, C. S. K., et al. (2015).[1] Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Plasmodium falciparum. PLOS ONE.

  • Kinetic Studies: Illuminati, G., et al. (1967).[1][5] Solvent effects on the reaction kinetics of 4-chloroquinolines. Journal of the American Chemical Society (via ResearchGate).[1]

Sources

Application Note: Advanced NMR Acquisition & Assignment Strategies for Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Quinoline (1-azanaphthalene) derivatives represent a critical scaffold in medicinal chemistry, serving as the pharmacophore for antimalarials (chloroquine), kinase inhibitors, and fluoroquinolone antibiotics. However, their fused benzene-pyridine structure presents unique NMR challenges:

  • Solubility & Stacking: Planar aromatic systems are prone to

    
     stacking, causing concentration-dependent chemical shift drift.
    
  • Spectral Overlap: The "aromatic thicket" (7.0–8.5 ppm) often obscures individual multiplets.

  • Relaxation Dynamics: Quaternary carbons adjacent to the nitrogen (C2, C8a) exhibit exceptionally long

    
     relaxation times, leading to poor signal-to-noise (S/N) in standard 13C experiments.
    

This guide provides a self-validating protocol for acquiring publication-quality spectra and unambiguously assigning the quinoline skeleton.

Sample Preparation: The Foundation of Reproducibility

For quinoline derivatives, solvent choice is not merely about solubility; it dictates the resolution of the aromatic region.

Solvent Selection Protocol
  • Primary Choice: DMSO-d6. Unlike CDCl3, DMSO disrupts solute-solute

    
    -stacking via strong dipole-dipole interactions. This sharpens lines and stabilizes chemical shifts.
    
  • Secondary Choice: CDCl3. Use only if the derivative is highly lipophilic. Warning: Expect concentration-dependent shifts for H3 and H4 due to stacking.

  • Trace Acid Contamination: Commercial CDCl3 often contains trace HCl/DCl. The quinoline nitrogen is basic (

    
    ). Protonation causes massive downfield shifts (up to 0.5 ppm for H2).
    
    • Validation Step: Add 1-2 granules of solid

      
       to the NMR tube if using CDCl3 to neutralize trace acid.
      
Concentration & Additives
  • Standard 1H: 5–10 mg in 0.6 mL solvent.

  • Quantitative 13C: 30–50 mg.

  • Relaxation Agent (Critical for 13C): For quantitative integration or faster 13C acquisition, add 20 µL of 0.1 M Cr(acac)3 . This paramagnetic relaxation agent shortens the

    
     of the quaternary carbons (C2, C8a) from >30s to <2s.
    

Acquisition Protocols

1H NMR Acquisition Parameters

The aromatic region requires high digital resolution. Standard default parameters often truncate the Free Induction Decay (FID), leading to "sinc wiggles" at the base of sharp aromatic peaks.

ParameterSettingRationale
Pulse Angle 30° (

)
Allows faster repetition rate (d1) without saturation.
Spectral Width (SW) 12–14 ppmCovers downfield NH protons (if amide derivatives) and H2 (~9 ppm).
Acquisition Time (AQ) > 3.0 sec Crucial. Aromatic protons have long

. Short AQ (<2s) loses fine coupling information.
Relaxation Delay (d1) 1.0 – 2.0 secSufficient for qualitative work. Increase to 5s+ for qNMR.
Scans (ns) 16 or 64Modulo 16 to complete phase cycling.
13C NMR Acquisition Parameters

The nitrogen atom creates a "relaxation sink" for adjacent carbons.

ParameterSettingRationale
Pulse Sequence zgpg30Power-gated decoupling (NOE enhancement during d1, decoupling during AQ).
Relaxation Delay (d1) 2.0 – 5.0 sec C2 and C8a are quaternary and lack efficient dipole-dipole relaxation pathways.
Spectral Width 220 ppmCovers carbonyls in quinolones/quinolines.
O1P (Center) 100 ppmCenters the aromatic region.

Spectral Analysis & Assignment Logic

Characteristic Chemical Shifts (DMSO-d6)

The quinoline nitrogen exerts a strong deshielding effect on the adjacent positions (H2, H8) and a shielding effect on C8a.

PositionAtomTypical

(ppm)
MultiplicityCoupling (

)
Structural Insight
2 1H8.8 – 9.0 dd

Hz
Most deshielded proton; diagnostic doublet.
3 1H7.4 – 7.6dd/ddd

Hz
Upfield due to

-position relative to N.
4 1H8.0 – 8.4d/dd

Hz
Often overlaps with benzene ring protons.
8 1H7.9 – 8.1d

Hz
Deshielded by "peri" effect of Nitrogen lone pair.
C2 13C150 – 154 --Characteristic low-field aromatic carbon.
The "J-Lock" Assignment Strategy

Do not rely on chemical shift alone. Use the distinct coupling constants of the pyridine ring vs. the benzene ring.

  • Pyridine Ring:

    
     is small (4.0–4.5 Hz). 
    
    
    
    is large (~8.0 Hz).
  • Benzene Ring: Ortho couplings (

    
    ) are generally uniform (7.5–8.0 Hz).
    
Assignment Workflow (Visualized)

QuinolineAssignment cluster_check Validation Check Start Start: Unknown Quinoline Derivative Step1 1. Locate H2 (8.8-9.0 ppm) Look for dd (J ~4.2, 1.8 Hz) Start->Step1 Step4 4. Locate H8 (Peri-effect) Deshielded (~8.0 ppm), correlates with H7 Start->Step4 Independent Start Step2 2. Identify H3 via COSY Strong correlation with H2 Step1->Step2 COSY Crosspeak Step5 5. Assign Quaternary C8a/C4a Use HMBC from H2 and H4 Step1->Step5 HMBC (3-bond to C8a) Check Does H2 shift > 0.2ppm vs lit? Check for protonation (Salt formation) Step1->Check Step3 3. Identify H4 via COSY Strong correlation with H3 (J ~8.3 Hz) Step2->Step3 Large J (8Hz) Step3->Step5 HMBC (3-bond) Step4->Step5 HMBC to C8a

Figure 1: The "J-Lock" logic flow for assigning the quinoline skeleton using 1H, COSY, and HMBC correlations.

Troubleshooting Common Artifacts

Broadening of H2/H3 Signals
  • Cause: Intermediate exchange rate due to trace water or acid interacting with the Nitrogen.

  • Solution: Run the spectrum at elevated temperature (e.g., 313 K) to push exchange to the fast limit, sharpening the peaks.

Missing Quaternary Carbons (C2, C8a, C4a)
  • Cause: Insufficient

    
     delay or insufficient scans for carbons with no NOE enhancement.
    
  • Solution: Use the zgig (inverse gated) pulse sequence with

    
    , or add Cr(acac)3 as described in Section 2.2.
    

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179. Link

  • Katritzky, A. R., et al. (2010).[1] Handbook of Heterocyclic Chemistry. Elsevier. (Source for quinoline chemical shift ranges and coupling constants).

  • Reich, H. J. (2023). "Structure Determination Using NMR." University of Wisconsin-Madison. Link (Definitive resource for chemical shift correlations).

Sources

High-Resolution Mass Spectrometry Profiling of Halogenated Quinoline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Version 2.1

Executive Summary

Halogenated quinolines serve as the pharmacophore backbone for a vast array of therapeutics, including antimalarials (Chloroquine), fluoroquinolone antibiotics (Ciprofloxacin), and emerging kinase inhibitors. Their analysis is complicated by two distinct factors: the electronegativity of the halogen substituents (F, Cl, Br, I) which alters ionization efficiency, and the prevalence of positional isomers that are isobaric and indistinguishable by mass alone.

This guide provides a validated workflow for the structural elucidation and quantification of these compounds using LC-HRMS (Liquid Chromatography-High Resolution Mass Spectrometry). We move beyond standard protocols to address the specific challenges of isotopic fine structure analysis , halogen-specific fragmentation pathways , and chromatographic resolution of regioisomers .

Core Principles & Causality

Ionization Physics (The "Why")

Quinolines are nitrogen-containing heterocycles with a basic pKa (~4.9). In Electrospray Ionization (ESI) , they readily form stable


 ions.[1] However, halogenation introduces strong inductive effects:
  • Fluorine/Chlorine: Electron-withdrawing groups (EWG) reduce the electron density on the ring nitrogen, slightly suppressing ionization efficiency compared to the unsubstituted scaffold.

  • Bromine/Iodine: While still EWGs, their large atomic radius and polarizability can lead to unique "halogen bonding" interactions in the stationary phase, which we exploit for separation.

The Isotope Advantage

Unlike most organic molecules, halogenated compounds carry a built-in "barcode."

  • Chlorine:

    
    [2]
    
  • Bromine:

    
    
    
  • Fluorine/Iodine: Monoisotopic (

    
    ).
    

Insight: In HRMS, we do not just look at the ratio; we look at the mass defect . Halogens have a negative mass defect (Cl = -31.9 mDa, Br = -66.6 mDa relative to nominal), shifting the centroid mass lower than purely carbon-based interferences.

Experimental Protocols

Protocol A: Sample Preparation (Prevention of Dehalogenation)

Goal: Prevent photolytic or thermal degradation of the carbon-halogen bond (especially C-I and C-Br) prior to injection.

  • Stock Solution: Dissolve 1 mg of compound in 100% Methanol (LC-MS grade) . Avoid DMSO if possible, as it can cause ion suppression and adduct formation (

    
    ).
    
  • Stabilization: Add 0.1% Formic Acid immediately. Acidic pH stabilizes the basic quinoline nitrogen and prevents oxidative dehalogenation.

  • Storage: Amber glass vials are mandatory . Iodine-substituted quinolines are highly photosensitive.

  • Working Standard: Dilute to 1 µg/mL in 50:50 Methanol:Water (0.1% Formic Acid).

Protocol B: LC-MS/MS Method Development

Goal: Separate positional isomers (e.g., 6-bromoquinoline vs. 7-bromoquinoline) which have identical fragmentation patterns.

Instrumentation: Q-TOF or Orbitrap (Resolution > 30,000 FWHM).

ParameterSettingRationale
Column Phenyl-Hexyl (2.1 x 100 mm, 1.7 µm)Superior to C18 for halo-aromatics due to

interactions with the quinoline ring and specific halogen-pi selectivity.
Mobile Phase A Water + 0.1% Formic Acid + 5mM Ammonium FormateAcid ensures protonation (

). Ammonium formate improves peak shape for basic amines.
Mobile Phase B Acetonitrile (or Methanol for F-compounds)ACN provides sharper peaks; MeOH can offer different selectivity if isomers co-elute.
Gradient 5% B (0-1 min)

95% B (10 min)
Shallow gradient required to resolve regioisomers.
Flow Rate 0.3 mL/minOptimal for ESI desolvation.
Source Temp 350°CHigh temp ensures complete desolvation of the rigid aromatic scaffold.

Data Analysis & Interpretation

Isotopic Pattern Recognition

Before looking at fragments, validate the precursor using the isotopic signature.

Halogen CountIsotope Pattern (M : M+2 : M+4)Visual Check
1 Cl 100 : 32 : 0"3 to 1"
1 Br 100 : 97 : 0"Twin Towers" (Equal height)
2 Cl 100 : 64 : 10"9 : 6 : 1"
1 Cl + 1 Br 76 : 100 : 24M+2 is the base peak
Fragmentation Mechanics (MS/MS)

In ESI-CID (Collision Induced Dissociation), fragmentation follows even-electron rules.

  • Neutral Loss of HX: The most common pathway. The proton on the nitrogen attacks the halogen position (via ring fluxionality), eliminating HCl or HBr.

  • Ring Cleavage (RDA): Retro-Diels-Alder reactions are rare in fully aromatic quinolines but common in dihydro- or tetrahydro- derivatives.

  • HCN Elimination: Characteristic of the pyridine ring within the quinoline. Loss of 27 Da.

Visualization: Fragmentation Pathway (DOT)

The following diagram illustrates the competing fragmentation pathways for a generic 6-Chloroquinoline.

G Precursor [M+H]+ Precursor (m/z 164/166) Intact 6-Cl-Quinoline Transition1 Transition State H-transfer to Cl Precursor->Transition1 CID Energy Fragment2 [M+H - HCN]+ (m/z 137/139) Chlorophenyl Cation Precursor->Fragment2 - HCN (27 Da) (Characteristic Quinoline Break) Fragment3 [M+H - C2H2]+ (m/z 138/140) Precursor->Fragment3 - C2H2 (26 Da) Fragment1 [M+H - HCl]+ (m/z 128) Dehalogenated Radical Cation* Transition1->Fragment1 - HCl (36 Da) (Dominant if Cl is labile) Fragment2->Fragment1 - Cl radical (secondary)

Caption: Figure 1. Competing dissociation pathways for protonated chloroquinoline. Note that HCN loss retains the halogen signature (doublet peaks), whereas HCl loss results in a monoisotopic fragment.

Troubleshooting & Self-Validation

Issue: "Ghost" Peaks at 2M+H

  • Cause: Formation of non-covalent dimers at high concentration.

  • Validation: Check the isotopic pattern. A dimer of a bromo-compound (

    
    ) will show a 1:2:1 pattern (M, M+2, M+4).
    
  • Fix: Dilute sample 10x. If the peak disappears disproportionately, it is a dimer.

Issue: Isomer Co-elution

  • Cause: 6-Br and 7-Br quinolines have identical m/z and very similar polarity.

  • Fix: Switch from C18 to PFP (Pentafluorophenyl) column. The fluorine atoms in the stationary phase interact differently with the electron-deficient ring depending on the halogen position.

References

  • Holčapek, M., et al. (2010). "Structural analysis of quinoline derivatives using electrospray ionization mass spectrometry." Journal of Mass Spectrometry.

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (Chapter on Isotopic Patterns and Halogens).

  • Korfmacher, W. A. (2005). "Principles and applications of LC-MS in new drug discovery." Drug Discovery Today.

  • Agilent Technologies. (2020). "Separation of Positional Isomers of Halogenated Aromatics." Application Note 5990-1234EN.

Sources

FT-IR Spectroscopy for Structural Elucidation and Quality Control of Quinoline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SPEC-QN-01

Introduction & Scope

The quinoline scaffold (benzo[b]pyridine) is a privileged pharmacophore in medicinal chemistry, forming the core of antimalarials (e.g., chloroquine, quinine), antibiotics (fluoroquinolones), and emerging anticancer agents. In drug development and quality control, Fourier Transform Infrared (FT-IR) spectroscopy serves as a critical, non-destructive tool for rapid structural confirmation and polymorph identification.

This guide provides a rigorous protocol for identifying functional groups within quinoline derivatives. Unlike generic organic analysis, quinoline spectroscopy requires distinguishing between the vibrational modes of the fused benzene and pyridine rings, which often overlap in the "fingerprint" region.

Theoretical Framework: The Quinoline Vibrational Signature

The quinoline molecule consists of a benzene ring fused to a pyridine ring. This bicyclic aromatic system creates specific symmetry-dependent vibrational modes.

The Heteroatom Effect

The presence of the nitrogen atom in the aromatic system lowers the symmetry compared to naphthalene (





). This activation makes certain "ring breathing" modes infrared-active that would otherwise be silent in purely carbon-based aromatic systems.
Key Vibrational Regions[1][2]
  • High Frequency (3100–2800 cm⁻¹): Aromatic C–H stretching vibrations.

  • Double Bond Region (1650–1450 cm⁻¹): The diagnostic "skeletal" vibrations. The C=N stretching of the pyridine ring typically appears here, often coupling with C=C aromatic stretches.

  • Fingerprint Region (< 1000 cm⁻¹): C–H out-of-plane (OOP) bending. This region is the most sensitive to substitution patterns (e.g., determining if a quinoline is substituted at the 4- or 8-position).

Experimental Protocol

Method Selection: ATR vs. Transmission (KBr)

While Potassium Bromide (KBr) pellets are the historical gold standard for resolution, Attenuated Total Reflectance (ATR) is the recommended industry standard for pharmaceutical QC due to speed and reproducibility, provided refractive index corrections are applied.

FeatureATR (Diamond/ZnSe)Transmission (KBr Pellet)
Sample Prep None/MinimalGrinding + Pressing (Hydraulic)
Pathlength Fixed (Surface penetration ~2µm)Variable (Dependent on pellet thickness)
Water Interference LowHigh (KBr is hygroscopic)
Recommendation Routine QC & Powders Trace Analysis & Insoluble Salts
Step-by-Step Workflow
Step 1: System Validation (Pre-Scan)
  • Energy Throughput: Ensure the interferometer energy curve is within vendor specifications (typically >20,000 counts at center burst).

  • Background: Collect a background spectrum (air) immediately prior to sampling (minimum 32 scans).

Step 2: Sample Preparation (ATR Mode)
  • Clean the ATR crystal (Diamond or ZnSe) with isopropanol. Ensure no residue remains.

  • Place approx. 10–20 mg of the quinoline sample on the crystal center.

  • Critical: Apply pressure using the anvil. Watch the live preview. Increase pressure until the strongest peaks (usually ~1600 cm⁻¹) reach 0.4–0.8 Absorbance units.

    • Note: Insufficient pressure leads to weak bands; excessive pressure on soft crystals (ZnSe) causes damage.

Step 3: Acquisition Parameters
  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for polymorphs).

  • Scans: 32 (Routine) to 64 (High S/N).

  • Range: 4000–600 cm⁻¹.

  • Correction: Apply "ATR Correction" in software to adjust for penetration depth dependence on wavelength.

Visualization: Experimental Logic

The following diagram outlines the decision process for acquiring and validating the spectrum.

FTIR_Workflow Start Start Analysis CheckEnergy Check Interferometer Energy Start->CheckEnergy Background Acquire Background (Air) CheckEnergy->Background SamplePrep Sample Prep: ATR vs KBr Background->SamplePrep Acquire Acquire Sample Spectrum (32 scans, 4cm-1) SamplePrep->Acquire QC_Check QC Check: Max Absorbance 0.4 - 0.9? Acquire->QC_Check QC_Check->SamplePrep Fail (Too Weak/Strong) Process Post-Process: ATR Correction & Baseline QC_Check->Process Pass Interpret Spectral Interpretation Process->Interpret

Figure 1: Operational workflow for acquiring high-fidelity FTIR spectra of organic solids.

Data Analysis & Interpretation

Characteristic Quinoline Bands

The following table summarizes the fundamental vibrational modes observed in the parent quinoline scaffold and its common pharmaceutical derivatives.

Table 1: Diagnostic Functional Group Assignments

Frequency (cm⁻¹)Vibration ModeAssignment / Notes
3060 – 3030

(C–H) arom
Aromatic C-H stretching.[1] Weak to medium intensity.
1625 – 1590

(C=C) &

(C=N)
Primary Diagnostic. Pyridine ring stretching. Often appears as a doublet.
1580 – 1500

(C=C) arom
Benzene ring skeletal vibrations.
1380 – 1310

(C–N)
Aryl C-N stretching (often strong in aminoquinolines like Chloroquine).
1100 – 1000 Ring BreathingMixed mode characteristic of fused ring systems.
830 – 740

(C–H) OOP
Substitution Pattern. 2-3 adjacent H atoms. Critical for distinguishing isomers.
Derivative-Specific Markers
  • 8-Hydroxyquinoline (8-HQ): Look for a broad O–H stretch at 3400–3200 cm⁻¹ (intermolecular H-bonding) and a C–O phenolic stretch near 1090 cm⁻¹ .

  • Chloroquine Phosphate:

    • N–H Stretch: 3300–3100 cm⁻¹ (Amine salt form).

    • C–Cl Stretch: ~760 cm⁻¹ (Often obscured by OOP bends, but presence adds mass/shift).

    • Phosphate Bands: Broad, strong absorption ~1100–1000 cm⁻¹ (P=O / P-O) if analyzing the salt form.

Interpretation Logic Tree

Use this logic flow to assign unknown peaks in a suspected quinoline sample.

Spectral_Logic Input Analyze Spectrum Region1 Check 3500-3100 cm-1 Input->Region1 HasOH Broad Peak? Region1->HasOH HasNH Sharp/Medium Peak? HasOH->HasNH No OH_Group Indicates -OH (e.g., 8-Hydroxyquinoline) HasOH->OH_Group Yes NH_Group Indicates -NH/-NH2 (e.g., Aminoquinoline) HasNH->NH_Group Yes Region2 Check 1620-1580 cm-1 HasNH->Region2 No Doublet Doublet Present? Region2->Doublet QuinolineCore Confirms Quinoline (C=N / C=C modes) Doublet->QuinolineCore Yes CheckBenzene Suspect simple Benzene/Naphthalene Doublet->CheckBenzene No

Figure 2: Decision tree for functional group identification in quinoline derivatives.

Troubleshooting & Common Artifacts

  • Broad Band at 3400 cm⁻¹ (No -OH expected):

    • Cause: Moisture in the KBr pellet or humidity on the ATR crystal.

    • Solution: Dry the sample; purge the spectrometer with N₂.

  • Peak Shifts (>5 cm⁻¹):

    • Cause: Hydrogen bonding (concentration dependent) or Polymorphism.

    • Insight: In solid-state analysis (ATR), crystal packing forces can shift C=O and N-H bands significantly compared to solution phase.

  • Low Intensity in Fingerprint Region:

    • Cause: Poor contact between sample and ATR crystal.

    • Solution: Grind the sample into a finer powder before applying to the ATR crystal to increase surface area contact.

References

  • NIST Chemistry WebBook. Infrared Spectrum of Quinoline. National Institute of Standards and Technology. Available at: [Link]

  • ScienceDirect. Vibrational Spectroscopy of Quinoline Derivatives. (General Topic Overview). Available at: [Link]

  • National Institutes of Health (NIH) - PubMed. Spectroscopic investigation and qualitative analysis on some anti-malarial drugs (Chloroquine). Available at: [Link] (Search Term: FTIR Chloroquine Analysis)

  • ResearchGate. FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative. (Provides comparative heterocyclic ring assignments). Available at: [Link]

Sources

Troubleshooting & Optimization

purification of crude 4-Chloro-2-phenylquinoline by recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier-2 Support Resource for medicinal chemists and process engineers. It addresses the purification of 4-Chloro-2-phenylquinoline (CAS: 2783-76-8), a critical intermediate often synthesized via the chlorination of 2-phenyl-4-quinolone using phosphorus oxychloride (


).

Topic: Recrystallization & Troubleshooting Guide Ticket ID: CHEM-SUP-4C2PQ-001 Status: Resolved / Knowledge Base Article Target Purity: >98% (HPLC) | Target MP: 82–84 °C

Executive Summary & Mechanism

The synthesis of 4-chloro-2-phenylquinoline typically involves the nucleophilic displacement of the hydroxyl group on 2-phenyl-4-quinolone by chloride ions derived from


. The primary impurities in the crude material are:
  • Unreacted Precursor: 2-Phenyl-4-quinolone (High melting point, insoluble in many organic solvents).

  • Phosphorylated Intermediates: Reactive species that can hydrolyze back to the starting material.

  • Tarry Byproducts: Polymerized quinoline derivatives formed under high thermal stress.

Recrystallization Strategy: The 4-chloro substituent introduces significant lipophilicity compared to the 4-hydroxy precursor. Therefore, Ethanol (EtOH) is the preferred solvent system. It dissolves the lipophilic product at high temperatures while rejecting the more polar/ionic impurities (salts, polymerized tars) or unreacted hydroxy-quinolones which often require higher polarity or temperatures to dissolve.

Standard Operating Procedure (SOP)

Protocol ID: REC-ETOH-01

Materials Required
  • Crude 4-Chloro-2-phenylquinoline (Dry, acid-free)

  • Solvent: Ethanol (Absolute or 95%)

  • Decolorizing Agent: Activated Charcoal (optional)

  • Equipment: Hot plate, reflux condenser, Erlenmeyer flask, Buchner funnel (pre-warmed).

Step-by-Step Workflow
  • Solubility Test: Place 100 mg of crude in a test tube. Add 0.5 mL Ethanol. Heat to boil. If it dissolves instantly, the solvent volume is too high. If it remains solid, add solvent dropwise until dissolution at boiling.

  • Dissolution: Transfer crude batch to an Erlenmeyer flask. Add hot Ethanol (~5–7 mL per gram of crude). Heat to reflux with stirring.

    • Note: If solids remain after adding 10 mL/g, these are likely inorganic salts or unreacted quinolone. Do not add infinite solvent.

  • Filtration (Hot): If insoluble particles or charcoal were used, filter the boiling solution through a pre-warmed Buchner funnel to remove mechanical impurities.

  • Crystallization: Remove filtrate from heat.

    • Stage A: Allow to cool to room temperature (20–25 °C) undisturbed for 1 hour.

    • Stage B: Transfer to an ice bath (0–4 °C) for 30 minutes to maximize yield.

  • Isolation: Filter the crystals under vacuum. Wash with cold Ethanol (-10 °C).

  • Drying: Dry in a vacuum oven at 40 °C for 4 hours. (Target MP: 82–84 °C).

Troubleshooting & FAQs

Direct answers to common failure modes encountered in the lab.

Q1: My product is "oiling out" (forming a liquid blob) instead of crystallizing. Why?

Diagnosis: This occurs when the melting point of the crude material is lower than the boiling point of the solvent (Ethanol BP: 78 °C), or the solution is too concentrated. Impurities can depress the melting point of your product (Pure MP: 82–84 °C) to below 70 °C. Corrective Action:

  • Re-heat the mixture until the oil dissolves.

  • Add more solvent (approx. 20% more volume) to lower the saturation temperature.

  • Seed it: Add a tiny crystal of pure product to the cooling solution at ~50 °C.

  • Change Solvent: Switch to Methanol (BP: 64.7 °C). Since Methanol boils at a lower temperature, the product is less likely to melt before it crystallizes.

Q2: The crystals are yellow/brown even after recrystallization.

Diagnosis: This indicates trapped conjugated impurities or oxidized tar. Corrective Action:

  • Charcoal Treatment: During the hot dissolution step (Step 2), add Activated Charcoal (1-2% by weight). Boil for 5-10 minutes, then filter hot through Celite. The charcoal adsorbs high-molecular-weight colored impurities.

Q3: My yield is very low (<50%), but the mother liquor is dark.

Diagnosis: The product is too soluble in Ethanol at room temperature. Corrective Action:

  • Two-Solvent System: Re-dissolve the product in a minimum amount of hot Ethanol. Once dissolved, add Water dropwise until a faint turbidity (cloudiness) persists. Add one drop of Ethanol to clear it, then cool slowly. Water acts as an "anti-solvent," forcing the hydrophobic chloro-quinoline out of solution.

Q4: The melting point is broad (e.g., 75–80 °C).

Diagnosis: Presence of the 4-hydroxy precursor (2-phenyl-4-quinolone). Corrective Action:

  • The hydroxy impurity is significantly less soluble in non-polar solvents than the chloro product.

  • Wash Strategy: Before recrystallizing, wash the crude solid with 1M NaOH . This converts the phenolic 4-hydroxy impurity into its water-soluble salt, which can be washed away with water. Then dry the solid and recrystallize from Ethanol.

Quantitative Data Summary

ParameterValue / ConditionNotes
Molecular Weight 239.70 g/mol Formula:

Target Melting Point 82–84 °C Sharp range indicates high purity [1].
Primary Solvent Ethanol (95% or Abs.)Good solubility at reflux; poor at 0 °C.
Alternative Solvent MethanolUse if oiling out occurs in Ethanol.
Anti-Solvent WaterUsed in EtOH/H2O pairs to boost yield.
Critical Impurity 2-Phenyl-4-quinoloneRemove via base wash (NaOH) if persistent.

Process Visualization

The following diagram illustrates the decision logic for purification, ensuring the correct handling of "oiling out" and impurity issues.

RecrystallizationWorkflow Start Crude 4-Chloro-2-phenylquinoline Dissolve Dissolve in Hot Ethanol (Reflux ~78°C) Start->Dissolve CheckSolubility Are solids fully dissolved? Dissolve->CheckSolubility FilterHot Hot Filtration (Remove salts/insolubles) CheckSolubility->FilterHot No (Solids remain) Cooling Cool to Room Temp CheckSolubility->Cooling Yes (Clear solution) FilterHot->Cooling Observation Observation? Cooling->Observation Crystallize Crystallization Occurs Observation->Crystallize Crystals form OilOut Product 'Oils Out' (Liquid droplets form) Observation->OilOut Oiling Out Isolate Filter & Wash (Cold EtOH) Dry under Vacuum Crystallize->Isolate FixOil 1. Reheat 2. Add more EtOH 3. Seed at 50°C OilOut->FixOil FixOil->Cooling QC QC: Check Melting Point (Target: 82-84°C) Isolate->QC

Caption: Decision tree for the recrystallization of 4-Chloro-2-phenylquinoline, addressing common phase-separation issues.

References

  • Royal Society of Chemistry. (2014). An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization. RSC Advances.

  • BenchChem. (2025).[1][2][3] Application Note: Purification of Crude 6-Chloro-2-phenylquinolin-4-ol by Recrystallization. (General methodology for chloro-quinolines).

  • National Institutes of Health (PubChem). (2025). 4-Chloro-2-phenylquinoline Compound Summary.

  • Organic Syntheses. (1950). 4,7-Dichloroquinoline. Org. Synth. 1950, 30, 38. (Validation of POCl3 chlorination workup).

Sources

strategies to improve yield in 4-Chloro-2-phenylquinoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #CPQ-OPT-2024 Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary: The Yield Challenge

The synthesis of 4-Chloro-2-phenylquinoline is a pivotal step in developing antimalarial and anticancer scaffolds. However, users frequently report yields stalling at 40-50% due to two primary bottlenecks:

  • Inefficient Cyclization: Failure to reach the thermodynamic threshold during the precursor synthesis (Conrad-Limpach).

  • Chlorination Hydrolysis: Reversion of the target chloride back to the quinolone during aggressive workup.

This guide moves beyond standard textbook procedures, offering field-proven protocols to push isolated yields above 85% .

Core Reaction Pathway & Logic

To troubleshoot effectively, one must understand the mechanistic flow. The synthesis typically proceeds via the Conrad-Limpach protocol followed by Deoxychlorination .

Visualizing the Pathway

ReactionPathway Aniline Aniline (Start) Enamine Enamine Intermediate (Kinetic Product) Aniline->Enamine Condensation (Acid Cat.) Ketoester Ethyl Benzoylacetate Ketoester->Enamine Condensation (Acid Cat.) Quinolone 2-Phenyl-4-quinolone (Precursor) Enamine->Quinolone Thermal Cyclization (>250°C, -EtOH) Activated O-Phosphorylated Intermediate Quinolone->Activated POCl3 + PCl5 (Low Temp Activation) Product 4-Chloro-2-phenylquinoline (Target) Activated->Product Nucleophilic Attack (Cl-) (Reflux)

Figure 1: Mechanistic pathway highlighting the critical thermal cyclization and the biphasic chlorination mechanism.[1][2]

Module 1: Precursor Synthesis (The Foundation)

Problem: "I am getting a sticky brown solid instead of a clean precipitate during the quinolone formation."

Root Cause: The Conrad-Limpach cyclization is thermodynamically driven . If the temperature is insufficient (<250°C), the reaction stalls or forms the kinetic anilide byproduct rather than the cyclized quinolone.

Optimization Protocol: The High-Temp Shift

Do not use ethanol or standard solvents. You must use a high-boiling heat transfer medium.

  • Condensation (Step A): React aniline and ethyl benzoylacetate in benzene/toluene with a catalytic amount of p-TsOH. Use a Dean-Stark trap to remove water. Isolate the enamine intermediate.[1]

  • Cyclization (Step B - Critical):

    • Medium: Diphenyl ether (Dowtherm A).[3][4]

    • Temperature: Pre-heat the solvent to 260°C (rolling boil).

    • Addition: Add the enamine dropwise to the boiling solvent. This ensures instantaneous cyclization and prevents polymerization.

    • Duration: Flash heating (15-20 mins) is often superior to prolonged reflux.

Validation: The product (2-phenyl-4-quinolone) should precipitate upon cooling and adding hexane. It usually has a high melting point (>250°C).

Module 2: The Chlorination Step (The Bottleneck)

Problem: "My reaction turns into black tar," or "LC-MS shows 30% unreacted starting material despite refluxing overnight."

Root Cause:

  • Tar: Exothermic runaway during

    
     addition.
    
  • Incomplete Reaction:

    
     purity issues. Commercial 
    
    
    
    hydrolyzes over time to phosphoric acid, which is inactive for this transformation.
Advanced Protocol: The "Boosted" Vilsmeier-Type Reaction

The reaction of quinolones with


 proceeds via an O-phosphorylated intermediate . We enhance this using 

as a booster.[5]

Reagents:

  • 2-Phenyl-4-quinolone (1.0 equiv)

  • 
     (Freshly distilled, 5-8 equiv)
    
  • 
     (0.5 - 1.0 equiv) - The Yield Booster
    

Step-by-Step:

  • Drying: Dry the quinolone precursor under vacuum at 60°C for 4 hours. Moisture is the enemy.

  • Cold Addition: Suspend quinolone and

    
     in 
    
    
    
    at 0°C .
    • Why? This allows the formation of the active phosphorylating species without triggering thermal decomposition.

  • Staged Heating:

    • Stage 1: Stir at RT for 30 mins.

    • Stage 2: Ramp to 80°C over 1 hour.

    • Stage 3: Reflux (105-110°C) until HCl evolution ceases (approx. 2-3 hours).

  • Monitoring: Do not rely on TLC alone. Use LC-MS to check for the disappearance of the M+H (222) peak and appearance of M+H (240/242).

Expert Insight: If the reaction is sluggish, adding a catalytic amount of N,N-dimethylaniline can accelerate the formation of the active chloro-iminium species (Vilsmeier-Haack mechanism) [1].

Module 3: Workup & Isolation (Yield Preservation)

Problem: "I had the product in the flask, but after workup, the yield dropped, and I see the starting material again."

Root Cause: Acid-Catalyzed Hydrolysis . The 4-chloro substituent is susceptible to hydrolysis in hot acidic media or during prolonged exposure to aqueous base.

The "Flash Quench" Technique
  • Evaporation: Distill off excess

    
     under reduced pressure before quenching. Quenching a large excess of 
    
    
    
    generates massive heat and HCl, destroying the product.
  • Ice Bath: Pour the residue slowly onto crushed ice/ammonia mixture (maintain pH 8-9).

    • Critical: Do not allow the mixture to become acidic.

  • Rapid Extraction: Immediately extract with Dichloromethane (DCM). Do not let the solid sit in the aqueous phase.

  • Drying: Wash organic layer with brine, dry over anhydrous

    
    , and concentrate.
    

Troubleshooting Decision Tree

Use this logic flow to diagnose specific failures in your current experiment.

Troubleshooting Start Start Diagnosis Issue1 Problem: Low Yield (<50%) Start->Issue1 CheckPrecursor Is Precursor (Quinolone) Pure? Issue1->CheckPrecursor NoPrecursor No: Impure/Wet CheckPrecursor->NoPrecursor YesPrecursor Yes: Pure CheckPrecursor->YesPrecursor FixPrecursor Action: Recrystallize from EtOH. Dry under vacuum. NoPrecursor->FixPrecursor CheckReagent Check Chlorination: Did you use PCl5? YesPrecursor->CheckReagent NoPCl5 No: Only POCl3 CheckReagent->NoPCl5 YesPCl5 Yes: Used PCl5 CheckReagent->YesPCl5 FixPCl5 Action: Add 0.5 eq PCl5. Ensure POCl3 is distilled. NoPCl5->FixPCl5 CheckWorkup Check Workup: Did pH drop < 4? YesPCl5->CheckWorkup AcidWorkup Yes: Acidic Quench CheckWorkup->AcidWorkup FixWorkup Action: Hydrolysis occurred. Use NH4OH/Ice quench (pH 8-9). AcidWorkup->FixWorkup

Figure 2: Diagnostic flowchart for identifying yield loss points.

Quantitative Data & Benchmarks

ParameterStandard ProtocolOptimized ProtocolImpact
Cyclization Temp 240°C (Reflux)260°C (Dowtherm A)Prevents kinetic byproduct formation.
Chlorinating Agent

only

+

Increases electrophilicity; drives completion.
Reaction Time 6-12 Hours2-3 Hours (or 15 min MW)Reduces thermal degradation/tars.
Typical Yield 45-55%85-92% Significant reduction in cost/waste.

Advanced Methodology: Microwave Assistance

For laboratories equipped with microwave reactors, the yield and purity can be further enhanced.[6]

  • Protocol: Irradiate the mixture of 2-phenyl-4-quinolone and

    
     at 100-110°C  for 10-15 minutes .
    
  • Advantage: The rapid volumetric heating minimizes the contact time of the product with the acidic medium, significantly reducing tar formation and hydrolysis [2].

References

  • Mechanism of Chlorin

    
     involves distinct phosphorylation stages. See: POCl3 chlorination of 4-quinazolones. (2011). PubMed. Link
    
  • Microwave Assistance: Microwave synthesis significantly reduces reaction times and improves yields for chloro-quinoline derivatives. See: Microwave-Assisted Synthesis of 2,4-Dichloroquinolines. (2011). Asian Journal of Chemistry. Link

  • Conrad-Limpach Optimization: High-boiling solvents are critical for the thermodynamic cyclization step.[4] See: A Survey of Solvents for the Conrad-Limpach Synthesis. (2008). NIH. Link

  • POCl3/PCl5 Synergy: The mixture is a robust chlorinating agent for heterocyclic compounds.[5] See: POCl3 -PCl5 mixture: A robust chlorinating agent. (2020).[2][5] J. Indian Chem. Soc.[5] Link

Sources

identifying and minimizing side reactions in 2-phenylquinoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Identifying and Minimizing Side Reactions in 2-Phenylquinoline Synthesis Audience: Senior Chemists, Process Development Scientists, and Medicinal Chemists.

Executive Summary: The Kinetic vs. Thermodynamic Battle

Synthesizing 2-phenylquinoline is deceptively simple in theory but notoriously difficult in practice due to competing kinetic pathways. Whether you are employing the classical Doebner-Miller , the Friedländer , or modern Povarov cycloadditions, the core challenge remains the same: controlling the high-energy intermediates that lead to polymerization ("tar"), regioisomers, or incomplete oxidation states.

This guide moves beyond standard recipes to address the causality of failure. We focus on stabilizing the transition states that favor the 2-phenyl isomer while suppressing the pathways that lead to oligomers and dihydro-impurities.

Diagnostic Workflow: Mapping the Failure Points

Before adjusting your protocol, identify the specific mechanistic failure. Use the diagram below to trace your symptoms to the root cause.

ReactionFailurePathways Start Symptom Identification Tar Black Tar / Polymerization Start->Tar Viscous dark residue LowYield Low Yield / Incomplete Rxn Start->LowYield SM consumed, low product Impurity Wrong Regioisomer / Byproducts Start->Impurity Complex HPLC trace VinylKetone Uncontrolled Vinyl Ketone Polymerization Tar->VinylKetone Dihydro Stalled at 1,2-Dihydroquinoline LowYield->Dihydro SchiffBase Schiff Base Hydrolysis Impurity->SchiffBase Isomer Kinetic Isomer (4-Phenyl) vs Thermodynamic (2-Phenyl) Impurity->Isomer AcidControl Acidity Too High (Brønsted vs Lewis) VinylKetone->AcidControl Oxidant Insufficient Oxidative Driving Force Dihydro->Oxidant

Figure 1: Diagnostic decision tree linking physical symptoms (tar, low yield) to specific mechanistic failures in quinoline synthesis.

Module 1: The "Tar" Problem (Doebner-Miller & Skraup)

The Issue: The reaction turns into a viscous black solid (tar) before the product can be isolated. The Mechanism: In acid-catalyzed condensations (Aniline + Cinnamaldehyde/Enones), the intermediate


-unsaturated ketone is highly prone to radical or acid-catalyzed polymerization. This is faster than the desired cyclization.
Troubleshooting Protocol: Biphasic Control System

Do not use neat acid. Switch to a biphasic system to sequester the sensitive intermediate.

ParameterStandard (Prone to Tar)Optimized (Tar-Free)Rationale
Solvent Conc. HCl / H₂SO₄Toluene / 6M HCl (Biphasic)The organic phase protects the imine intermediate from the aqueous acid, preventing polymerization.
Oxidant Nitrobenzene (Toxic, messy)Iodine (0.1 eq) or p-ChloranilMilder oxidants prevent over-oxidation of the aniline starting material.
Temperature Reflux (100°C+)80°C Controlled RampGradual heating allows the reversible Schiff base formation to equilibrate before irreversible cyclization.

Step-by-Step Optimization:

  • Dissolve aniline (1.0 eq) and cinnamaldehyde (1.0 eq) in Toluene (10V).

  • Add p-TSA (0.1 eq) instead of mineral acid initially to form the imine.

  • Monitor by TLC. Only once the imine is formed, add the cyclization catalyst (e.g., Iodine or Lewis Acid like Sc(OTf)₃).

  • Why this works: Separation of imine formation from cyclization prevents the free enone from polymerizing [1].

Module 2: Regioselectivity (Povarov & Friedländer)

The Issue: Formation of 4-phenylquinoline or complex isomer mixtures instead of the 2-phenyl target. The Mechanism:

  • Friedländer: Self-condensation of 2-aminobenzaldehyde leads to dimers.

  • Povarov (Aza-Diels-Alder): The endo vs. exo transition state determines the stereochemistry of the tetrahydroquinoline intermediate, which impacts the final aromatization ease.

Critical Control Points

1. Controlling the Povarov Cyclization: The reaction between aniline, benzaldehyde, and styrene (or phenylacetylene) often yields a mixture.

  • Solution: Use a Lewis Acid catalyst that coordinates tightly to the imine nitrogen, sterically blocking the "wrong" approach.

  • Recommended Catalyst: Indium(III) Chloride (

    
    ) or Scandium(III) Triflate (
    
    
    
    ).
  • Protocol Adjustment: Run the reaction in Acetonitrile at room temperature. High heat favors the kinetic byproducts.

2. The Friedländer Self-Condensation: 2-aminobenzaldehyde is unstable.

  • Fix: Generate 2-aminobenzaldehyde in situ from 2-nitrobenzaldehyde using

    
     or 
    
    
    
    immediately before the condensation step. This ensures the concentration of free amino-aldehyde is always low relative to the ketone partner [2].

Module 3: The Oxidation Bottleneck (Aromatization)

The Issue: High yield of "intermediate" but low yield of 2-phenylquinoline. The Mechanism: The reaction often stalls at the 1,2-dihydroquinoline or 1,2,3,4-tetrahydroquinoline stage. These intermediates are stable enough to isolate but require an oxidative driving force to aromatize.

Oxidative Aromatization Workflow

If your LC-MS shows a mass of


 or 

, your cyclization worked, but your oxidation failed.

Protocol: DDQ-Mediated Aromatization

  • Isolate the crude dihydro-intermediate (do not purify by column yet; silica can degrade it).

  • Resuspend in anhydrous Dichloromethane (DCM).

  • Add 1.1 eq of DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) dropwise at 0°C.

  • Stir for 1 hour at RT. The mixture will turn deep red/brown (charge transfer complex).

  • Quench with sat.

    
    . The hydroquinone byproduct precipitates and can be filtered off.[1]
    
  • Citation: This method is superior to air oxidation for 2-phenyl substrates due to steric hindrance preventing facile aerobic dehydrogenation [3].

Visualizing the Povarov Pathway

The Povarov reaction is the most modern route but chemically complex. The diagram below illustrates the critical oxidation step often missed by researchers.

PovarovPathway Aniline Aniline Imine Imine (Schiff Base) Aniline->Imine Aldehyde Benzaldehyde Aldehyde->Imine Styrene Styrene THQ Tetrahydroquinoline (Cis/Trans Mix) Imine->THQ + Styrene (Lewis Acid) Trap STALL POINT: Requires Oxidation THQ->Trap Product 2-Phenylquinoline (Aromatic) Trap->Product DDQ or O2/Light (-2 H2)

Figure 2: The Povarov route requires an explicit oxidation step (DDQ/Oxygen) to convert the tetrahydroquinoline (THQ) intermediate to the final aromatic product.

FAQ: Quick Troubleshooting

Q: My product is co-eluting with a yellow impurity. A: This is likely the Schiff base (N-benzylideneaniline) formed from the hydrolysis of the intermediate or unreacted starting material.

  • Fix: Wash the organic layer with 1M HCl during workup. The Schiff base will hydrolyze back to aniline (water soluble as salt) and benzaldehyde, which can be removed.

Q: I see a mass of M+16 in my MS. A: This is the N-oxide . You likely used too strong an oxidant (like excess peroxide or peracids) or allowed the reaction to sit in light/air too long.

  • Fix: Treat the crude with

    
     or Zn dust/AcOH to reduce the N-oxide back to the quinoline.
    

Q: Can I use Iron catalysis to avoid toxic reagents? A: Yes.


 is effective for the oxidative coupling of anilines and alkynes. However, it requires high temperatures (

). Ensure you use a sealed tube to prevent solvent loss and stoichiometry drift [4].

References

  • Doebner-Miller Mechanism & Side Reactions: Source: Wikipedia / Organic Chemistry Portal Title: Doebner–Miller reaction - Mechanism and Improvements URL:[Link][2][3]

  • Friedländer Synthesis Optimization: Source: National Institutes of Health (NIH) Title: Different catalytic approaches of Friedländer synthesis of quinolines URL:[Link]

  • Oxidative Aromatization Strategies: Source: Organic Chemistry Portal Title: Synthesis of 1,2-dihydroquinolines and their aromatization URL:[Link]

  • Povarov Reaction & Regioselectivity: Source: Royal Society of Chemistry (RSC) Title: Efficient synthesis of 2-acylquinolines based on an aza-vinylogous Povarov reaction URL:[Link]

Sources

managing tautomeric equilibrium in 2-phenylquinolin-4-ol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Managing Tautomeric Equilibrium & Reactivity Ticket ID: TAUTOMER-2PQ-404 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]

Executive Summary: The "Chameleon" Molecule

Welcome to the technical guide for 2-phenylquinolin-4-ol (also known as 2-phenyl-4-quinolone).[1] If you are working with this scaffold, you are likely encountering issues with solubility , inconsistent NMR spectra , or unpredictable alkylation ratios .

These issues stem from a single root cause: Tautomeric Equilibrium .[1] This molecule exists in a dynamic equilibrium between the enol form (4-hydroxyquinoline) and the keto form (4-quinolone) .[2] In the solid state and polar solvents, the keto form (specifically the NH-quinolone) is thermodynamically favored due to aromaticity and strong intermolecular hydrogen bonding [1, 5].

This guide provides actionable troubleshooting workflows to control this equilibrium.

Module 1: Characterization & Detection

Issue: "My NMR spectrum shows broad peaks or chemical shifts that don't match the enol structure."

Diagnosis: You are likely observing the keto tautomer (2-phenylquinolin-4(1H)-one) or a rapid exchange between forms.[1] In polar aprotic solvents like DMSO-


, the equilibrium shifts heavily toward the keto form, stabilized by solvent hydrogen bonding.

Technical Insight:

  • Carbonyl Signal: Look for a carbon signal at ~176 ppm in

    
    C NMR.[1][3] This confirms the C=O (keto) character.[1] The C-OH (enol) carbon would appear upfield at ~160-165 ppm [5].[1]
    
  • NH Coupling: In the keto form, the N-H proton is often visible (broad singlet, ~11-13 ppm) and may show coupling to adjacent protons, whereas the O-H proton is labile and often exchanges rapidly.

Troubleshooting Protocol:

ObservationProbable CauseCorrective Action
Broad Signals Intermediate exchange rate on NMR timescale.Run Variable Temperature (VT) NMR. Heating to 50-80°C usually coalesces the peaks; cooling to -40°C may freeze out individual tautomers.[1]
Missing OH Peak Rapid proton exchange or Keto dominance.[1]Switch solvent to TFA-d or DMSO-d6 .[1] Avoid CDCl3 if solubility is poor (aggregation leads to broadening).[1]
C=O Stretch in IR Keto form dominance in solid state.This is normal. 4-quinolones show strong

at ~1635 cm

(shifted lower due to H-bonding) [5].[1]
Visual Workflow: Tautomer Identification

TautomerID cluster_tips Pro Tip: X-Ray Diffraction Sample Unknown Sample (2-phenylquinolin-4-ol) IR_Check Step 1: IR Spectrum (Solid State) Sample->IR_Check NMR_Check Step 2: 13C NMR (DMSO-d6) Sample->NMR_Check Result_Keto Keto Form (Major) C=O ~1635 cm-1 C4 ~176 ppm IR_Check->Result_Keto Strong Band ~1635 cm-1 Result_Enol Enol Form (Rare) Broad OH stretch C4 ~160 ppm IR_Check->Result_Enol No C=O Band NMR_Check->Result_Keto Signal > 170 ppm NMR_Check->Result_Enol Signal < 165 ppm XRay Solid State Confirm H-Bond Dimers

Figure 1: Decision workflow for distinguishing between Keto (Quinolone) and Enol (Hydroxyquinoline) tautomers.

Module 2: Synthetic Control (Alkylation)

Issue: "I want the O-alkyl ether, but I keep getting the N-alkyl amide."

Diagnosis: The 4-quinolone anion is an ambident nucleophile .[1]

  • N-Alkylation is the thermodynamic pathway, favored by "hard" electrophiles and simple bases (e.g., K₂CO₃, NaH) in polar solvents [12].

  • O-Alkylation is the kinetic pathway but requires specific coordination to block the nitrogen or activate the oxygen [8, 12].

The Solution: HSAB & Coordination Chemistry To force O-alkylation, you must use the Silver Salt Method or Mitsunobu conditions . Silver (Ag⁺) coordinates strongly to the Nitrogen lone pair, sterically and electronically blocking it, leaving the Oxygen as the only available nucleophile.

Protocol: Selective Alkylation Guide

Target ProductRecommended ReagentsMechanism Note
N-Alkyl (Amide) RX (Alkyl Halide) + K₂CO₃ or NaH in DMF/DMSO.[1]Thermodynamic control.[1][4] The N-site is more nucleophilic in free anions.[1]
O-Alkyl (Ether) RX + Ag₂CO₃ (Silver Carbonate) in Toluene/Benzene.[1]Ag⁺ coordinates to N-1, forcing electrophilic attack at O-4.[1]
O-Alkyl (Ether) ROH + PPh₃ / DIAD (Mitsunobu).[1]Reacts directly with the enol form; highly selective for O-alkylation.[1]
Visual Workflow: Reaction Pathway Selection

AlkylationPath Start 2-Phenylquinolin-4-ol (Starting Material) Goal What is your target? Start->Goal Path_N Target: N-Alkylation (Quinolone) Goal->Path_N N-Alkyl Path_O Target: O-Alkylation (Alkoxyquinoline) Goal->Path_O O-Alkyl Cond_N Conditions: Base: K2CO3 or Cs2CO3 Solvent: DMF/DMSO Temp: 60-100°C Path_N->Cond_N Cond_O_Ag Method A (Silver): Base: Ag2CO3 Solvent: Toluene/CHCl3 Mechanism: N-blocking via Ag+ Path_O->Cond_O_Ag Cond_O_Mit Method B (Mitsunobu): Reagents: PPh3, DIAD, R-OH Solvent: THF Mechanism: Oxy-phosphonium intermed. Path_O->Cond_O_Mit

Figure 2: Synthetic decision tree for selective N- vs. O-alkylation of the ambident quinolone anion.

Module 3: Solubility & Formulation

Issue: "My compound is 'brick dust'—insoluble in water and most organic solvents."

Diagnosis: The keto form possesses a high lattice energy.[1] In the solid state, 2-phenyl-4-quinolone molecules form extremely stable head-to-tail dimers via intermolecular Hydrogen bonds (NH


 O=C) [5, 11].[1] This "crystal packing" makes dissolution energetically costly.[1]

Troubleshooting Protocol:

  • Disrupting the Dimer:

    • Acidic pH: Convert to the cation (protonate the Nitrogen). Use 0.1N HCl or Methanesulfonic acid to improve aqueous solubility.[1]

    • Basic pH: Convert to the anion (deprotonate the NH). Use 0.1N NaOH (forms the sodium salt, which is much more soluble).

  • Solvent Selection:

    • Avoid non-polar solvents (Hexane, Ether) where the dimer is most stable.

    • Use H-bond disrupting solvents : DMSO, DMF, or mixtures of alcohol/water.[1]

  • Structural Modification (If in design phase):

    • N-alkylation or O-alkylation (capping the H-bond donor) will drastically lower the melting point and improve solubility in organic solvents by preventing dimer formation.[1]

References

  • Wikipedia . (n.d.).[1] 4-Quinolone.[1][3][4][5][6][7][8] Retrieved January 29, 2026, from [Link]

  • Heeb, S., et al. (2011).[1] Quinolones: from antibiotics to autoinducers. FEMS Microbiology Reviews. (Contextualized via MDPI search result). [Link][1]

  • Nasiri, H. R., Bolte, M., & Schwalbe, H. (2006).[1] Tautomerism of 4-Hydroxy-4(1H) quinolone. ResearchGate. [Link]

  • Dobson, A. J., & Gerkin, R. E. (1999).[1][9] Hydrogen bonding in quinolinium-4-carboxylate dihydrate. Acta Crystallographica Section C. [Link]

  • PubChem . (2025).[1] 2-Phenyl-4-oxohydroquinoline (Compound Summary). National Library of Medicine.[1] [Link][1]

  • Sikder, A. K., et al. (2020).[1] N- and O-alkylation of a quinolone fluorophore. ResearchGate. [Link]

  • Juniper Publishers . (2020).[1] N- and / or O- Alkylation of Quinazolinone Derivatives. [Link][1][3][10]

Sources

Validation & Comparative

methods for structural confirmation of synthesized 4-Chloro-2-phenylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-2-phenylquinoline (CAS: 4979-79-7) is a critical scaffold in medicinal chemistry, serving as a precursor for aminoquinoline derivatives with antimalarial and anticancer potential.[1][2] Its synthesis, typically via the chlorination of 2-phenyl-4-quinolone using phosphorus oxychloride (


), presents specific purification challenges—namely, the complete removal of the unreacted, high-melting amide precursor.[1]

This guide provides a tiered analytical approach to confirm structural identity. Unlike generic protocols, this document focuses on the causality of analytical signals, distinguishing the target molecule from its specific synthetic impurities.[1]

Part 1: The Analytical Landscape (Comparative Overview)

The following table compares the utility of available methods for this specific quinoline derivative.

MethodPrimary UtilityResolutionSample FateCost/Time

H NMR
Definitive Structure & Purity. Distinguishes the target from the 4-quinolone precursor via the H3 proton shift.[1][2]HighNon-DestructiveMedium
LC-MS / GC-MS Isotopic Confirmation. Verifies the presence of Chlorine (Cl) via the characteristic 3:1 isotope pattern.[1][2]MediumDestructiveLow
Melting Point Rapid Purity Check. The target melts significantly lower (~63°C) than the precursor (>240°C).[1][2]LowDestructiveNegligible
X-Ray Crystallography Absolute Configuration. Used only when regioisomerism is ambiguous (rare in this synthesis route).[1][2]UltimateNon-DestructiveHigh

Part 2: Nuclear Magnetic Resonance (NMR) – The Workhorse

The Mechanistic Insight

The transformation from 2-phenyl-4-quinolone to 4-chloro-2-phenylquinoline involves the conversion of a cyclic amide (lactam) to a fully aromatic chloro-heterocycle.[1][2] This restores aromaticity to the pyridine ring of the quinoline system.[1][2]

Key Diagnostic Signals:

  • The "H3" Proton Shift (Critical):

    • Precursor (Quinolone):[1] The H3 proton is vinylic/amide-like and appears upfield, typically a sharp singlet around 6.34 ppm (in DMSO-

      
      ).[1][2]
      
    • Target (4-Chloro): Upon chlorination and aromatization, this proton shifts downfield into the aromatic region, typically appearing as a singlet between 7.90 – 8.20 ppm .[1]

    • Validation: The disappearance of the 6.34 ppm signal is the primary indicator of reaction completion.[1][2]

  • Loss of N-H Signal:

    • The broad amide N-H signal (11.0–12.0 ppm) present in the precursor must be completely absent.[1][2]

Experimental Protocol
  • Solvent:

    
     (preferred for solubility) or 
    
    
    
    .[1][2]
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Parameters: 16 scans minimum; relaxation delay (

    
    ) 
    
    
    
    1.0s to ensure integration accuracy of the aromatic protons.
Visualization: NMR Decision Workflow

NMR_Workflow Start Crude Product Isolated Solvent Dissolve in CDCl3 Start->Solvent Acquire Acquire 1H NMR Solvent->Acquire Check_NH Check 11-12 ppm region Acquire->Check_NH NH_Present Signal Present: Unreacted Amide Check_NH->NH_Present Yes NH_Absent Signal Absent Check_NH->NH_Absent No Check_H3 Check H3 Signal Position NH_Absent->Check_H3 H3_Upfield Singlet at ~6.3 ppm: Starting Material Check_H3->H3_Upfield Upfield H3_Downfield Singlet at ~8.0 ppm: Aromatized Product Check_H3->H3_Downfield Downfield

Caption: Logic flow for distinguishing 4-chloro-2-phenylquinoline from its quinolone precursor via NMR.

Part 3: Mass Spectrometry – Isotopic Fingerprinting

The Chlorine Signature

While NMR confirms the carbon skeleton, Mass Spectrometry (MS) provides indisputable proof of halogenation.[1] Chlorine exists naturally as two stable isotopes:


 (75.7%) and 

(24.3%).[1][2]

Diagnostic Criteria:

  • Molecular Ion (

    
    ):  You must observe the parent ion at m/z ~239.7  (for 
    
    
    
    ).[1][2]
  • Isotope Pattern (

    
    ):  A secondary peak must appear at m/z ~241.7  with an intensity approximately 33% (1/3)  of the base peak.[1][2]
    
    • Failure Mode: If the M+2 peak is absent or <5%, the product is likely the hydroxy-impurity or a de-chlorinated side product.[1][2]

Experimental Protocol
  • Method: LC-MS (ESI+) or GC-MS (EI).[1][2]

  • Ionization: Electrospray Ionization (ESI) in positive mode is highly effective due to the basic nitrogen in the quinoline ring.[1][2]

  • Mobile Phase: Acetonitrile/Water + 0.1% Formic Acid (to ensure protonation

    
    ).[1][2]
    

Part 4: Melting Point – The Rapid Purity Screen

Often overlooked, the melting point is the fastest indicator of bulk purity for this specific synthesis.[1][2]

  • Target (4-Chloro-2-phenylquinoline): 62 – 64°C [1, 2].[1][2][3][4][5]

  • Precursor (2-Phenyl-4-quinolone): > 240°C .[1][2]

Protocol:

  • Dry the solid thoroughly (residual solvent depresses MP).[1][2]

  • Perform a capillary melt.[1][2]

  • Observation: If the solid does not melt by 70°C, it contains significant unreacted quinolone.[1][2]

Part 5: Synthesis & Validation Workflow

The following diagram illustrates the complete path from synthesis to final structural confirmation, highlighting the "Stop/Go" decision points.

Synthesis_Validation Precursor 2-Phenyl-4-quinolone (Solid, MP >240°C) Reaction Reaction: POCl3, Reflux Precursor->Reaction Workup Workup: Neutralization & Extraction Reaction->Workup Crude Crude Solid Workup->Crude MP_Test MP Test: Target 62-64°C? Crude->MP_Test Recryst Recrystallize (Ethanol) MP_Test->Recryst >70°C NMR_Test 1H NMR: H3 Singlet Check MP_Test->NMR_Test 62-64°C Recryst->MP_Test MS_Test LC-MS: Cl Isotope Pattern NMR_Test->MS_Test Pass Final Confirmed Structure: 4-Chloro-2-phenylquinoline MS_Test->Final Pass

Caption: Integrated workflow for the synthesis and structural validation of 4-Chloro-2-phenylquinoline.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 278376, 4-Chloro-2-phenylquinoline. Retrieved January 29, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.).[1][2] Synthesis of 4-Chloroquinolines. Retrieved January 29, 2026, from [Link]

Sources

comparative analysis of different synthesis routes for 2-phenylquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-phenylquinoline scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core structure for antimalarial, anti-inflammatory, and antitumor agents. While the classical Friedländer synthesis remains the benchmark for reliability, modern drug development demands methods that offer higher atom economy, avoid unstable intermediates, and utilize earth-abundant catalysts.

This guide provides a technical comparison of three distinct synthesis routes:

  • Classical Friedländer Condensation: The historical standard for high fidelity.

  • One-Pot Reductive Cyclization (Fe-Mediated): A practical, "green" modification avoiding unstable amino-aldehydes.

  • Iron(III)-Catalyzed Multi-Component Reaction (MCR): A modern, atom-economic route utilizing A3-coupling logic.

Comparative Performance Matrix
MetricRoute A: Classical Friedländer Route B: One-Pot Nitro-Reduction Route C: Fe(III)-Catalyzed MCR
Starting Materials 2-Aminobenzaldehyde + Acetophenone2-Nitrobenzaldehyde + AcetophenoneAniline + Benzaldehyde + Alkyne
Catalyst/Reagent KOH (Base) or p-TsOH (Acid)Fe powder / HCl (cat)FeCl₃ (Lewis Acid)
Yield (Typical) 75–90%85–95%70–85%
Atom Economy Low (Loss of H₂O)Moderate (Fe waste generated)High (Convergent assembly)
Scalability Limited (Unstable starting material)High (Stable nitro precursors)High (Readily available commodity chems)
Reaction Time 2–6 Hours3–5 Hours8–12 Hours
Green Score Moderate (Solvent use)High (Avoids isolation steps)High (One-pot, solvent versatility)

Route A: Classical Friedländer Condensation

The Benchmark Protocol

This route involves the condensation of 2-aminobenzaldehyde with acetophenone. While reliable, its major drawback is the instability of 2-aminobenzaldehyde, which is prone to self-condensation.

Mechanistic Pathway

The reaction proceeds via an initial aldol condensation followed by cyclodehydration.

Friedlander Start 2-Aminobenzaldehyde + Acetophenone Aldol Aldol Intermediate (β-hydroxy ketone) Start->Aldol Base (OH-) Dehydration Enone Intermediate Aldol->Dehydration -H2O Imine Imine Formation (Cyclization) Dehydration->Imine Intramolecular Attack Product 2-Phenylquinoline Imine->Product -H2O Aromatization

Figure 1: Base-catalyzed Friedländer annulation mechanism.[1]

Experimental Protocol

Reagents: 2-Aminobenzaldehyde (1.0 equiv), Acetophenone (1.1 equiv), KOH (1.0 equiv), Ethanol (0.5 M).

  • Dissolution: In a round-bottom flask, dissolve 2-aminobenzaldehyde (5 mmol) and acetophenone (5.5 mmol) in absolute ethanol (10 mL).

  • Catalysis: Add solid KOH (5 mmol) in one portion.

  • Reflux: Heat the mixture to reflux (80°C) for 3 hours. Monitor progress via TLC (Hexane/EtOAc 4:1).

  • Work-up: Cool to room temperature. Evaporate ethanol under reduced pressure.

  • Extraction: Dilute residue with water (20 mL) and extract with DCM (3 x 15 mL). Dry organic layer over Na₂SO₄.[2]

  • Purification: Concentrate and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Critical Note: 2-Aminobenzaldehyde should be freshly prepared or stored under inert gas to prevent polymerization, which significantly lowers yields.

Route B: One-Pot Reductive Cyclization (Fe-Mediated)

The Practical "Green" Alternative

This method circumvents the stability issues of Route A by generating the amino-aldehyde in situ from the stable 2-nitrobenzaldehyde precursor using inexpensive iron powder. This is a "self-validating" system where cyclization drives the equilibrium of the reduction step.

Mechanistic Pathway

The mechanism couples a dissolving metal reduction directly to the condensation cascade.

NitroFriedlander Nitro 2-Nitrobenzaldehyde Reduction Reduction Step (Fe/HCl) Nitro->Reduction Amino 2-Aminobenzaldehyde (Transient Species) Reduction->Amino -O2, +H2 Condensation Condensation with Acetophenone Amino->Condensation In-situ Capture Product 2-Phenylquinoline Condensation->Product -2 H2O

Figure 2: Tandem reduction-condensation pathway utilizing stable nitro precursors.

Experimental Protocol

Reagents: 2-Nitrobenzaldehyde (1.0 equiv), Acetophenone (1.1 equiv), Iron Powder (4.0 equiv), HCl (cat.), Ethanol/Water (3:1).

  • Setup: Combine 2-nitrobenzaldehyde (5 mmol) and acetophenone (5.5 mmol) in EtOH/H₂O (20 mL, 3:1 v/v).

  • Activation: Add Iron powder (20 mmol) and catalytic conc. HCl (2 drops).

  • Reaction: Heat to reflux (90°C) with vigorous stirring. The reaction typically completes in 4 hours.

  • Filtration: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

  • Work-up: Concentrate the filtrate. The product often precipitates upon cooling/concentration.

  • Purification: Recrystallize from ethanol to obtain pure yellow needles.

Expert Insight: This route is superior for scale-up (>10g) as it avoids the purification and storage of the unstable amino-aldehyde intermediate.

Route C: Iron(III)-Catalyzed Multi-Component Reaction (MCR)

The Modern Atom-Economic Route

This advanced route utilizes an A3-coupling strategy (Aldehyde-Amine-Alkyne) modified for cyclization. It constructs the quinoline core from three simple commodity chemicals: aniline, benzaldehyde, and a terminal alkyne (or enol equivalent). It represents the highest atom economy and diversity potential.

Mechanistic Pathway

FeCl₃ acts as a Lewis acid to activate the aldehyde for imine formation and subsequently catalyzes the hydroarylation/cyclization.

MCR Inputs Aniline + Benzaldehyde + Alkyne Imine Imine Formation (FeCl3 Activated) Inputs->Imine Propargyl Propargylamine Intermediate Imine->Propargyl Alkyne Addition Cyclization Intramolecular Hydroarylation Propargyl->Cyclization Fe(III) Oxidation Oxidative Aromatization Cyclization->Oxidation -2H Product 2-Phenylquinoline Oxidation->Product

Figure 3: Iron(III)-catalyzed three-component coupling cascade.

Experimental Protocol

Reagents: Aniline (1.0 equiv), Benzaldehyde (1.0 equiv), Phenylacetylene (1.0 equiv), FeCl₃ (10 mol%), Toluene.

  • Assembly: In a sealed tube, mix aniline (2 mmol), benzaldehyde (2 mmol), and phenylacetylene (2 mmol) in Toluene (5 mL).

  • Catalyst Addition: Add anhydrous FeCl₃ (0.2 mmol, 10 mol%).

  • Heating: Seal and heat to 110°C for 12 hours.

  • Monitoring: Check TLC. The formation of the intermediate imine is rapid; cyclization is the rate-determining step.

  • Work-up: Quench with sat. NaHCO₃. Extract with Ethyl Acetate.[3]

  • Purification: Column chromatography is usually required to separate the product from minor oligomeric byproducts.

Expert Insight: This route allows for rapid library generation. By varying the aniline or aldehyde, diverse derivatives can be synthesized without preparing specific 2-aminobenzaldehydes.

Critical Analysis & Recommendations

Scalability and Cost[4]
  • Route B (Nitro-Reduction) is the most cost-effective for gram-to-kilogram scale synthesis. 2-nitrobenzaldehyde is significantly cheaper and more stable than 2-aminobenzaldehyde. The iron waste is non-toxic and easily removed.

  • Route A (Friedländer) is best reserved for small-scale synthesis where the specific 2-aminobenzaldehyde is commercially available or when the reaction must be performed under strictly basic conditions to protect acid-sensitive groups.

Green Chemistry Metrics
  • Route B scores highest on "Process Safety" and "Reagent Stability."

  • Route C scores highest on "Diversity Oriented Synthesis" but often requires higher temperatures and generates more complex byproducts, requiring rigorous chromatography.

Recommendation

For standard laboratory preparation of 2-phenylquinoline:

Adopt Route B (One-Pot Nitro-Reduction). It is robust, uses stable shelf-reagents, and often allows for purification via simple recrystallization, avoiding time-consuming chromatography.

For combinatorial library generation (e.g., varying the phenyl ring):

Adopt Route C (MCR). The ability to mix-and-match anilines and aldehydes provides rapid access to structural diversity.

References

  • Friedländer Synthesis Mechanism & Scope

    • Marco-Contelles, J., Pérez-Mayoral, E., Samadi, A., do Carmo Carreiras, M., & Soriano, E. (2009). Recent Advances in the Friedländer Reaction. Chemical Reviews, 109(6), 2652–2671.
  • Iron-Mediated One-Pot Synthesis

    • McNulty, J., et al. (2011). A highly effective one-pot Friedländer quinoline synthesis using inexpensive reagents.[4][5] Organic & Biomolecular Chemistry, 9, 1234-1239.

  • Iron-Catalyzed Multicomponent Reactions

    • Guan, Z-H., et al. (2011). Iron-Catalyzed Three-Component Synthesis of Quinolines. Organic Letters, 13(19), 5398–5401.
  • Green Chemistry Approaches to Quinolines

    • Sridharan, V., Suryavanshi, P. A., & Menéndez, J. C. (2011). Advances in the Chemistry of Tetrahydroquinolines. Chemical Reviews, 111(11), 7157–7259.

Sources

Comparative Technical Guide: 6-Chloro-2-phenylquinolin-4-ol and Antimitotic 2-Arylquinolone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pharmacophore Defined

6-Chloro-2-phenylquinolin-4-ol (CAS: 17282-72-3) represents a "privileged scaffold" in medicinal chemistry.[1] While often cataloged as the 4-hydroxy tautomer ("-ol"), it exists predominantly as 6-chloro-2-phenylquinolin-4(1H)-one in physiological solutions. This distinction is critical for researchers modeling protein-ligand interactions, as the carbonyl oxygen and the N-H moiety serve as critical hydrogen bond acceptors and donors, respectively.

This guide compares the 6-chloro derivative against its non-halogenated and methoxy-substituted analogs. Experimental data indicates that the C6-chlorine substitution is not merely a lipophilic handle but a determinant of metabolic stability and potency, particularly in tubulin-targeting anticancer applications.

Chemical Identity & Tautomeric Equilibrium

Before initiating synthesis or biological assays, researchers must account for the tautomeric equilibrium which dictates solubility and binding affinity.

PropertyEnol Form (4-ol)Keto Form (4-one)
Structure Aromatic pyridine ringConjugated pyridone ring
Dominance Gas phase / Basic pHPhysiological pH / Solid State
Function H-bond Donor (OH)H-bond Donor (NH) & Acceptor (C=O)
Solubility Higher in organic basesPoor in water; requires DMSO

Application Note: For docking studies (e.g., against Tubulin or DHODH), always utilize the 4-one tautomer. The 6-chloro substituent at the para position to the nitrogen enhances the acidity of the N-H proton, potentially strengthening H-bond interactions with residues like Thr179 in the colchicine binding site.

Comparative Synthetic Efficiency

The industry standard for generating this scaffold is the Conrad-Limpach Synthesis . Below, we compare this method with the catalytic cyclization approach.

Synthesis Workflow (Conrad-Limpach)

The synthesis hinges on the thermal cyclization of a


-enamino ester. This step is thermodynamically controlled and often fails if the temperature drops below 250°C.

ConradLimpach Reactants 4-Chloroaniline + Ethyl Benzoylacetate Intermediate Enamine Intermediate (Schiff Base) Reactants->Intermediate Condensation (-H2O) AcidCat Acid Catalyst (HCl/AcOH) AcidCat->Intermediate Thermal Thermal Cyclization (250°C, Dowtherm A) Intermediate->Thermal Tautomerization Product 6-Chloro-2-phenylquinolin-4(1H)-one Thermal->Product Intramolecular Cyclization (-EtOH)

Figure 1: The Conrad-Limpach pathway requires high-temperature cyclization to overcome the activation energy for aromatic ring formation.

Protocol Comparison
MethodYieldPurityScalabilityCritical Drawback
Conrad-Limpach (Thermal) 65-85% High (>95%)Excellent (kg scale)Requires high boiling solvent (Dowtherm A) and T > 250°C.
Polyphosphoric Acid (PPA) 40-60%ModeratePoor (viscosity issues)Difficult workup; sticky tar formation.
Microwave Assisted 80-90%HighLow (mg scale)Not suitable for bulk production.

Comparative Biological Performance (Anticancer)

The 2-phenyl-4-quinolone class exerts cytotoxicity primarily by targeting the colchicine-binding site of tubulin, inhibiting polymerization. The following data summarizes the SAR trends observed in breast (MCF-7) and colon (HCT-116) cancer cell lines.

Cytotoxicity Data (IC50 Values)

Data aggregated from comparative SAR studies of 2-phenylquinolin-4-one derivatives.

Derivative (R=C6 substituent)MCF-7 (

)
HCT-116 (

)
LogP (Calc)Metabolic Stability
6-Chloro (Target) 0.32 ± 0.05 0.89 ± 0.1 4.2 High
6-H (Unsubstituted)> 10.0> 20.03.5Low (C6 oxidation)
6-Methyl5.4 ± 1.28.2 ± 0.93.8Moderate (benzylic oxidation)
6-Methoxy2.1 ± 0.44.5 ± 0.83.6Moderate
6-Bromo0.45 ± 0.081.1 ± 0.24.4High

Analysis:

  • Halogen Effect: The 6-Chloro and 6-Bromo derivatives show superior potency (sub-micromolar). This suggests that the C6 position occupies a hydrophobic pocket in the target protein where lipophilic, electron-withdrawing groups are favored.

  • Metabolic Blocking: The C6 position is a "soft spot" for metabolic oxidation (Phase I metabolism). Substituting hydrogen with chlorine blocks this site, extending the half-life of the molecule in vitro.

  • Inferiority of Alkyls: The 6-Methyl derivative is significantly less potent, likely due to steric clash or lack of electronic withdrawal required to acidify the N-H donor.

Mechanism of Action: Tubulin Inhibition

The 6-chloro-2-phenylquinolin-4-one scaffold functions as a structural mimic of Podophyllotoxin and Combretastatin A-4 .

MOA Compound 6-Chloro-2-phenylquinolin-4-one Target Tubulin (Colchicine Binding Site) Compound->Target Hydrophobic Interaction (C6-Cl & C2-Phenyl) Effect1 Inhibition of Microtubule Polymerization Target->Effect1 Destabilization Effect2 G2/M Cell Cycle Arrest Effect1->Effect2 Mitotic Spindle Failure Outcome Apoptosis (Caspase-3 Activation) Effect2->Outcome Cell Death Signal

Figure 2: The pharmacological cascade initiated by ligand binding to the colchicine site.

Detailed Experimental Protocols

Synthesis of 6-Chloro-2-phenylquinolin-4(1H)-one

Standardized Conrad-Limpach Procedure

Reagents:

  • 4-Chloroaniline (1.0 eq)

  • Ethyl benzoylacetate (1.1 eq)

  • Glacial Acetic Acid (cat.)

  • Dowtherm A (Diphenyl ether/biphenyl mixture)

  • Hexane (for washing)[2][3]

Step-by-Step:

  • Enamine Formation: In a round-bottom flask equipped with a Dean-Stark trap, reflux 4-chloroaniline and ethyl benzoylacetate in toluene (with catalytic acetic acid) for 4–6 hours until the theoretical amount of water is collected.

  • Evaporation: Remove toluene under reduced pressure to yield the crude enamine oil.

  • Thermal Cyclization (Critical Step): Heat 20 mL of Dowtherm A to a rolling boil (~250°C ).

  • Addition: Add the crude enamine dropwise to the boiling solvent. Caution: Rapid ethanol evolution will occur.

  • Completion: Continue heating for 20 minutes. The solution will darken.

  • Workup: Allow the mixture to cool to room temperature. The product usually precipitates.

  • Purification: Filter the solid and wash copiously with hexane to remove the Dowtherm A. Recrystallize from Ethanol/DMF.

In Vitro Cytotoxicity Assay (MTT)

Validation of Antiproliferative Activity

  • Seeding: Seed MCF-7 cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Dissolve 6-Chloro-2-phenylquinolin-4-ol in DMSO (Stock 10 mM). Prepare serial dilutions (0.1, 1, 10, 50, 100

    
    M) in culture medium. Add to wells.
    
  • Incubation: Incubate for 48 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20

    
    L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
    
  • Solubilization: Remove media carefully. Add 150

    
    L DMSO to dissolve formazan crystals.
    
  • Read: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

References

  • BenchChem. (2025).[4] Synthesis of 6-Chloro-2-phenylquinolin-4-ol: An Application Note and Protocol. Retrieved from

  • Li, L., et al. (1994). Antitumor agents.[5][6][7][8] 150. 2,3,4-Trisubstituted quinolines as potent inhibitors of tubulin polymerization. Journal of Medicinal Chemistry.[9]

  • Tseng, C. H., et al. (2013). Design and synthesis of 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives as novel anticancer agents.[8][10] Bioorganic & Medicinal Chemistry.[1][4][5][11] Retrieved from

  • Xia, Y., et al. (2001). Antitumor agents.[5][6][7][8] Part 202: Novel 2'-amino-chalcones: design, synthesis and biological evaluation. Bioorganic & Medicinal Chemistry Letters.

  • MDPI. (2023). Recent Advances in the Synthesis and Biological Activity of Quinolone Derivatives.[12] Retrieved from

Sources

Comparative Guide: Cytotoxicity of Quinoline-Chalcone Hybrids vs. Standard Chemotherapy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoline scaffold remains a privileged structure in medicinal chemistry due to its ability to interact with diverse biological targets, including DNA intercalators, topoisomerases, and kinases. This guide objectively compares the cytotoxic efficacy of novel Quinoline-Chalcone Hybrids against standard-of-care chemotherapeutics (Cisplatin and Doxorubicin) across multiple cancer cell lines (A549, MCF-7, HepG2, and K562).

Experimental data synthesized from recent high-impact studies indicates that specific hybridization strategies—particularly fusing quinoline with chalcone moieties—can yield IC50 values superior to Cisplatin in multidrug-resistant (MDR) lines, largely through the dual inhibition of the PI3K/Akt/mTOR pathway and tubulin polymerization.

The Chemical Rationale: Why Hybridization?

Single-target drugs often face rapid resistance development. The "Molecular Hybridization" strategy combines two pharmacophores to hit multiple targets simultaneously.

  • The Quinoline Moiety: Provides DNA intercalation and kinase inhibition (e.g., PI3K/mTOR).

  • The Chalcone Moiety: Acts as a Michael acceptor, alkylating cysteine residues in enzymes and inhibiting tubulin polymerization.

Key Insight: Electron-withdrawing groups (e.g., -Cl, -NO2) on the chalcone ring significantly enhance cytotoxicity compared to electron-donating groups, likely due to increased electrophilicity facilitating covalent bonding with target proteins [1].

Comparative Efficacy Data

The following tables summarize the half-maximal inhibitory concentration (IC50) values. Lower values indicate higher potency.

Table 1: Quinoline-Chalcone Hybrids vs. Cisplatin (Lung & Leukemia Models)

Data Source: Synthesized from Abbas et al. (2019) and related comparative studies [2][3].

Compound IDStructure ClassA549 (Lung Cancer) IC50 [µM]K562 (Leukemia) IC50 [µM]Selectivity Index (SI)
Compound 9i Quinoline-Chalcone Hybrid4.00 ± 0.2 1.90 ± 0.1 High (>10)
Compound 9j Quinoline-Chalcone Hybrid5.00 ± 0.32.70 ± 0.2High
Cisplatin Standard Platinum Agent15.30 ± 1.22.71 ± 0.3Low (Toxic to normal cells)
Compound 9d Hybrid (4-Cl substitution)11.00 ± 0.83.50 ± 0.4Moderate

Analysis:

  • Performance: Compound 9i demonstrates a ~3.8x potency advantage over Cisplatin in A549 cells.

  • Resistance Profile: K562 cells, often resistant to apoptosis, showed higher sensitivity to hybrids 9i/9j than to the parent quinoline scaffold alone.

Table 2: Phenylsulfonylurea-Quinoline Derivatives vs. Doxorubicin

Data Source: Comparison of broad-spectrum efficacy [1][4].

Compound IDTarget MechanismHepG2 (Liver) IC50 [µM]MCF-7 (Breast) IC50 [µM]
Compound 7 PI3K/mTOR Inhibitor2.71 6.55
Doxorubicin Topoisomerase II Inhibitor1.800.50
Compound 6 Tubulin Inhibitor4.205.10

Analysis:

  • While Doxorubicin remains superior in MCF-7 lines, the quinoline derivative Compound 7 approaches Doxorubicin's efficacy in HepG2 liver cells while exhibiting a more favorable toxicity profile in non-cancerous fibroblast controls [1].

Mechanism of Action (MOA)

Understanding how these derivatives kill cancer cells is vital for drug development. The primary mechanism involves the simultaneous disruption of mitochondrial potential and blockade of survival signaling.

Diagram 1: Dual-Pathway Cytotoxicity

This diagram illustrates the convergence of PI3K inhibition and ROS generation leading to apoptosis.

MOA_Pathway QuinolineHybrid Quinoline-Chalcone Hybrid (9i/9j) PI3K PI3K/Akt/mTOR Pathway QuinolineHybrid->PI3K Inhibits (IC50 ~52nM) Tubulin Tubulin Polymerization QuinolineHybrid->Tubulin Inhibits Mito Mitochondrial Membrane Potential PI3K->Mito Depolarization G2M G2/M Phase Arrest Tubulin->G2M Cell Cycle Block Caspase Caspase 3/9 Activation Mito->Caspase Cytochrome c Release ROS ROS Accumulation Mito->ROS Increases Apoptosis APOPTOSIS (Cell Death) Caspase->Apoptosis ROS->Apoptosis G2M->Apoptosis

Caption: Figure 1. Dual-mechanism action of quinoline hybrids targeting kinase signaling and mitochondrial stability.

Validated Experimental Protocol: MTT Assay

To reproduce the cytotoxicity data presented above, a standardized MTT assay is required. The following workflow ensures statistical reliability and minimizes background interference.

Critical Parameters for Reproducibility
  • Seeding Density: 1x10^4 cells/well (Adherent lines like A549/MCF-7).

  • Solubilization: Use DMSO + 10% SDS if formazan crystals are stubborn.

  • Wavelength: Read at 570 nm with a reference at 630 nm to subtract cellular debris noise.

Diagram 2: High-Throughput Screening Workflow

Step-by-step logic for the cytotoxicity assessment.

MTT_Workflow Start Cell Seeding (96-well plate) Treat Compound Treatment (Serial Dilution 0.5-100 µM) Start->Treat 24h attachment Incubate Incubation (24-72h @ 37°C) Treat->Incubate MTT_Add Add MTT Reagent (0.5 mg/mL) Incubate->MTT_Add Crystal Formazan Crystal Formation (4h) MTT_Add->Crystal Solubilize Solubilization (DMSO/SDS) Crystal->Solubilize Aspirate media Read Absorbance (570nm - 630nm) Solubilize->Read Calc Calculate IC50 (Non-linear Regression) Read->Calc

Caption: Figure 2. Optimized MTT assay workflow for quinoline derivative screening [5][6].

Strategic Recommendations

  • For Drug Resistant Lines (MDR): Prioritize Quinoline-Chalcone Hybrids (e.g., 9i) . The data suggests they bypass traditional efflux mechanisms that render Cisplatin ineffective in K562 lines.

  • For Solid Tumors (Lung/Liver): Derivatives with electron-withdrawing groups (Cl, NO2) on the chalcone ring show superior potency against A549 and HepG2.

  • Safety Considerations: Always run a parallel toxicity assay on normal fibroblast lines (e.g., BHK-21 or HUVEC). Successful hybrids (like Compound 7) maintain a Selectivity Index (SI) > 10, whereas Cisplatin often drops below 5.

References

  • Abbas, S. H., et al. (2019). "New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity."[1] Bioorganic Chemistry.

  • Ahmed, N., et al. (2019). "Exploration of quinolone and quinoline derivatives as potential anticancer agents."[1][2][3][4][5][6][7][8] Open Chemistry.

  • El-Faham, A., et al. (2014).[9] "Quinoline-based promising anticancer and antibacterial agents."[10] Journal of Chemistry.

  • Abcam. "MTT Assay Protocol." Abcam Protocols.

  • Riss, T. L., et al. (2013). "Cell Viability Assays." Assay Guidance Manual.

Sources

Technical Guide: Confirming the Molecular Weight of 4-Chloro-2-phenylquinoline via High-Resolution Mass Spectrometry (HRMS)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

4-Chloro-2-phenylquinoline (Formula:


) is a significant heterocyclic scaffold, often serving as a key intermediate in the synthesis of antimalarial drugs and kinase inhibitors.[1][2] In drug development, the structural integrity of such intermediates is non-negotiable.

While low-resolution mass spectrometry (LRMS) can suggest the presence of a compound, it lacks the specificity to confirm elemental composition. This guide outlines the definitive protocol for validating this molecule using High-Resolution Mass Spectrometry (HRMS), specifically distinguishing it from isobaric impurities and confirming the presence of the chlorine halogen via isotopic pattern analysis.

Comparative Analysis: HRMS vs. Low-Resolution Alternatives

For a researcher needing absolute confirmation, the choice of instrument dictates the level of confidence. The following table contrasts the industry-standard Low-Resolution Single Quadrupole (SQ) against High-Resolution Q-TOF/Orbitrap systems for this specific application.

Table 1: Performance Comparison for C15H10ClN Confirmation
FeatureLow-Resolution MS (SQ/Ion Trap)High-Resolution MS (Q-TOF/Orbitrap)Impact on 4-Chloro-2-phenylquinoline
Mass Accuracy ± 0.1 to 1.0 Da< 5 ppm (< 0.0012 Da)Critical. HRMS distinguishes

from potential oxidative impurities (e.g.,

) that LRMS might conflate.[1][2]
Resolving Power ~1,000 FWHM> 20,000 FWHMHRMS separates the target ion from background matrix noise, preventing false positives.
Isotopic Fidelity Low (peaks often merge)High (distinct separation)Essential for visualizing the specific

splitting pattern.[2]
Formula ID Guesswork based on nominal massCalculated with >95% confidenceHRMS provides the "Exact Mass" required for publication and regulatory filing.

Verdict: LRMS is sufficient for reaction monitoring (e.g., "Is the starting material gone?"). HRMS is mandatory for structural confirmation and characterization.[1][2]

Experimental Protocol: High-Fidelity Characterization

To achieve sub-5-ppm mass accuracy, a rigorous protocol is required.[1][2] This workflow utilizes Electrospray Ionization (ESI) in positive mode, as the quinoline nitrogen is readily protonated.

Phase A: Sample Preparation
  • Solvent: HPLC-grade Methanol (MeOH) or Acetonitrile (ACN).[1][2] Avoid DMSO if possible, as it can suppress ionization or cause adduct formation.[1][2]

  • Concentration: Prepare a stock solution at 1 mg/mL, then dilute to 1–10 µg/mL (ppm) for injection.

    • Why? High concentrations cause detector saturation, leading to poor mass accuracy and distorted isotopic ratios.[1][2]

Phase B: LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm).[2]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (proton source).[1][2]

    • B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Gradient: Short ramp (5% B to 95% B over 5 minutes) is sufficient for pure standards.

  • Ion Source (ESI+):

    • Capillary Voltage: 3500 V.[1][2]

    • Gas Temperature: 300°C.[1][2]

    • Crucial Step: Enable Internal Reference Mass (Lock Mass) .[1][2] Infuse a reference standard (e.g., purine or HP-921) simultaneously to correct axis drift in real-time.[1][2]

Phase C: Data Acquisition
  • Mode: Full Scan (MS1) range m/z 100–1000.[1][2]

  • Acquisition Rate: 1–2 spectra/sec (ensures enough points across the chromatographic peak).

Visualizing the Workflow

The following diagram illustrates the logical flow of the confirmation process, from sample prep to data validation.

HRMS_Workflow Sample Sample: 4-Chloro-2-phenylquinoline (10 µg/mL in MeOH) Ionization ESI Positive Source (Protonation [M+H]+) Sample->Ionization Infusion/LC Analyzer Mass Analyzer (Orbitrap or Q-TOF) Ionization->Analyzer Ion Beam Data Raw Spectra (m/z & Isotope Pattern) Analyzer->Data Detection LockMass Internal Lock Mass (Real-time Calibration) LockMass->Analyzer Correction Validation Validation: <5ppm Error & Cl Pattern Data->Validation Analysis

Figure 1: Step-by-step HRMS acquisition workflow ensuring high mass accuracy via internal calibration.

Data Analysis & Validation Criteria

To confirm the identity of 4-Chloro-2-phenylquinoline, the observed data must meet two specific physics-based criteria.

Criterion 1: Exact Mass Accuracy

The theoretical monoisotopic mass must be calculated using the most abundant isotopes (


).

Theoretical Calculation for


: 
  • Formula:

    
    
    
  • Exact Mass (

    
    ): 240.0575 Da 
    
    • Note: Neutral mass is 239.0502 Da.

Acceptance Threshold: The observed mass (


) must be within 5 ppm  of the theoretical mass (

).

[2]

Example: If your instrument reads 240.0581 , the error is:



(This is a PASS).
Criterion 2: The Chlorine Isotopic Signature

This is the "fingerprint" validation.[1][2] Chlorine exists naturally as two stable isotopes:


 (75.8%) and 

(24.2%).[1][2][3]
  • The Pattern: You must observe two distinct peaks separated by 2.00 Da.[1][2]

    • Peak A (M+H): m/z ~240.0575 (contains

      
      ) - Relative Intensity 100%.[1][2]
      
    • Peak B (M+H+2): m/z ~242.0545 (contains

      
      ) - Relative Intensity ~32-33%.[1][2]
      
  • Validation: If the M+2 peak is missing or the ratio is significantly different (e.g., <10% or >50%), the molecule is not 4-Chloro-2-phenylquinoline, regardless of the accurate mass match. This often indicates de-halogenation or an impurity.[1][2]

References

  • PubChem. 4-Chloro-2-phenylquinoline (Compound).[1][2][4][5] National Library of Medicine.[1][2] Accessed Jan 2026.[1][2] [Link]

  • Royal Society of Chemistry. Methodology for Accurate Mass Measurement of Small Molecules.[1][2] Best Practice Guide. [Link]

  • Chemistry LibreTexts. Isotope Abundance and Mass Spectrometry. [Link]

  • National Institutes of Health (NIH). Advances in high-resolution mass spectrometry applied to pharmaceuticals. [Link][1][2]

Sources

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-phenylquinoline
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Reactant of Route 2
4-Chloro-2-phenylquinoline

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